(S)-BRD9500
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H18FN3O2 |
|---|---|
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1 |
InChI-Schlüssel |
GJGGSLDXABLZLP-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F |
Kanonische SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-BRD9500 chemical structure and properties
An In-depth Technical Guide on (S)-BRD9500: Structure, Properties, and Biological Context
Introduction
This compound is the (S)-enantiomer of the potent and orally active phosphodiesterase 3 (PDE3) modulator, (R)-BRD9500. In the realm of chemical biology and drug discovery, the study of stereoisomers is critical, as biological systems often exhibit a high degree of stereoselectivity. Consequently, this compound primarily serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, (R)-BRD9500.[1] The significant biological activity, including antitumor effects, is attributed to the (R)-isomer, which selectively inhibits PDE3A and PDE3B.[2][3][4] This document provides a comprehensive overview of the chemical structure and properties of this compound, while detailing the biological activity and mechanism of action of its pharmacologically active enantiomer, (R)-BRD9500, to provide a complete scientific context.
Chemical Structure and Properties
The chemical properties of this compound are largely identical to its (R)-enantiomer, with the exception of its stereochemistry and optical rotation. The key identifiers and physicochemical properties are summarized in the table below. For comparative purposes, information for the active (R)-isomer and the racemic mixture are also included where available.
| Property | This compound | (R)-BRD9500 |
| IUPAC Name | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | (R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one[5] |
| CAS Number | 1630760-76-7[5] | 1630760-75-6[2][5] |
| Molecular Formula | C15H18FN3O2[2] | C15H18FN3O2[2][5] |
| Molecular Weight | 291.33 g/mol [2][5] | 291.33 g/mol [2][5] |
| SMILES | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1[3][5] |
| InChI Key | GJGGSLDXABLZLP-SFHVURJKSA-N | GJGGSLDXABLZLP-SNVBAGLBSA-N[5] |
| Appearance | Solid[2] | Solid powder[5] |
| Solubility | Soluble in DMSO[5] | Soluble in DMSO[2][5] |
Biological Activity and Mechanism of Action of (R)-BRD9500
The potent biological effects are associated with the (R)-enantiomer of BRD9500. It is a selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[2][3][4] The primary mechanism of its antitumor activity involves the induction of a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][6] This ternary complex formation is cytotoxic to cancer cells that express both PDE3A and SLFN12, making these two proteins predictive biomarkers for the compound's efficacy.[6]
Quantitative Biological Data for (R)-BRD9500
| Assay | Target/Cell Line | Value | Reference |
| IC50 | PDE3A | 10 nM | [2][3][4] |
| IC50 | PDE3B | 27 nM | [2][3][4] |
| EC50 | SK-MEL-3 (melanoma cell line) | 1 nM | [3] |
| EC50 | HeLa (cervical cancer cell line) | 1.6 nM | [3] |
Signaling Pathway of (R)-BRD9500
The binding of (R)-BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This trimeric complex leads to the activation of SLFN12's latent cytotoxic activity, ultimately resulting in cancer cell death.
Caption: Signaling pathway of (R)-BRD9500 leading to cancer cell death.
Experimental Protocols
Cell Viability Assay
A common method to determine the EC50 of (R)-BRD9500 in cancer cell lines is a luminescence-based cell viability assay.
-
Cell Plating: Seed cancer cells (e.g., SK-MEL-3 or HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of (R)-BRD9500 and the negative control, this compound. Add the compounds to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Reagent Addition: Add a reagent that lyses the cells and contains a substrate for a constitutively expressed enzyme (e.g., luciferase).
-
Signal Measurement: Measure the luminescence signal, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol is used to confirm that (R)-BRD9500 stabilizes the interaction between PDE3A and SLFN12 in cells.[3]
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with (R)-BRD9500, this compound (as a negative control), or DMSO for a specified time (e.g., 8 hours).[3]
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., PDE3A) that is conjugated to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein.
Caption: Workflow for a cell viability experiment.
Conclusion
References
- 1. This compound | 异构体 | MCE [medchemexpress.cn]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
The (S)-Enantiomer of BRD9500: An In-Depth Technical Guide to its Mechanism of Action as an Inactive Control in PDE3A-SLFN12 Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-BRD9500 is the inactive enantiomer of the potent, orally active phosphodiesterase 3 (PDE3) inhibitor, (R)-BRD9500. While the racemate, BRD9500, demonstrates significant antitumor activity, this effect is driven by the (R)-enantiomer. The primary mechanism of action involves the (R)-enantiomer acting as a "molecular glue" to induce a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death. In contrast, this compound exhibits significantly reduced or no activity in this process and serves as a crucial negative control in experimental settings to validate the stereospecificity of this unique anti-cancer mechanism. This guide details the mechanism of the active enantiomer to provide a clear context for the role of this compound as an inactive control.
Core Mechanism of Action: The Role of the Active (R)-Enantiomer
The anti-cancer activity of BRD9500 is not due to the canonical inhibition of PDE3's phosphodiesterase activity alone but rather from a neomorphic function induced by the active (R)-enantiomer. This involves the formation of a cytotoxic protein complex.
Target Engagement and Molecular Gl gluing
(R)-BRD9500 selectively binds to PDE3A and, to a lesser extent, PDE3B.[1][2][3][4][5] This binding event induces a conformational change in PDE3A, creating a novel interface for the recruitment of SLFN12.[1][2][3] This induced proximity and stabilization of the PDE3A-SLFN12 complex is the cornerstone of its cytotoxic effect.[1][3] This "molecular glue" mechanism is distinct from traditional enzyme inhibition.
SLFN12-Dependent Cell Death
The formation of the PDE3A-SLFN12 complex leads to a downstream cascade resulting in cancer cell apoptosis.[1] The expression of both PDE3A and SLFN12 has been identified as a predictive biomarker for sensitivity to this class of molecules.[2][5] Cell lines with high expression of both proteins are susceptible to BRD9500-induced cell death, while cells lacking either protein are resistant.
Stereospecificity of Action
Crucially, the induction of the PDE3A-SLFN12 interaction and subsequent cell killing is a stereospecific event. The structure-activity relationship (SAR) studies for this class of compounds have demonstrated that the (R)-enantiomers are consistently more potent. This compound, being the mirror image, does not fit into the binding pocket in a way that can effectively bridge the interaction between PDE3A and SLFN12. Consequently, it is largely inactive and is appropriately used as a negative experimental control.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key mechanistic steps and experimental validation processes.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
(S)-BRD9500 as a Negative Control for BRD9500: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of (S)-BRD9500 as a negative control for its active enantiomer, BRD9500 (also known as (R)-30). BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3) that exhibits antitumor activity by inducing a novel protein-protein interaction. Understanding the stereospecificity of this activity is crucial for rigorous experimental design and interpretation. This guide details the mechanism of action, comparative activity, and detailed experimental protocols for utilizing this compound as a negative control in biochemical and cellular assays.
Introduction: The Stereospecific Action of BRD9500
BRD9500 is a small molecule that has been identified as a potent inhibitor of PDE3A and PDE3B, with IC50 values of 10 nM and 27 nM, respectively[1]. Its antitumor effect, however, is not solely dependent on the inhibition of phosphodiesterase activity. BRD9500 functions as a "molecular glue," inducing a neomorphic interaction between PDE3A and Schlafen family member 12 (SLFN12)[2]. This induced protein-protein interaction is the primary driver of the cytotoxic effects observed in cancer cells that co-express high levels of both PDE3A and SLFN12[2]. The activity of BRD9500 is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer[2]. This stereoselectivity makes this compound an ideal negative control for dissecting the specific effects of BRD9500-mediated PDE3A-SLFN12 complex formation.
Mechanism of Action: A Molecular Glue Approach
BRD9500 and its analogs induce a conformational change in PDE3A, creating a novel binding surface for SLFN12. The formation of this ternary complex (PDE3A-BRD9500-SLFN12) leads to the dephosphorylation and subsequent activation of the latent RNase activity of SLFN12. Activated SLFN12 then mediates the degradation of specific tRNAs, leading to inhibition of protein synthesis and ultimately, apoptosis in susceptible cancer cells.
BRD9500-induced PDE3A-SLFN12 signaling pathway.
Data Presentation: (R)-BRD9500 vs. This compound
Table 1: Comparative Activity of BRD9500 Enantiomers
| Compound | Target/Assay | Activity | Reference |
| BRD9500 ((R)-enantiomer) | PDE3A (biochemical) | IC50 = 10 nM | [1] |
| PDE3B (biochemical) | IC50 = 27 nM | [1] | |
| SK-MEL-3 cell viability | EC50 = 1 nM | [3] | |
| HeLa cell viability | EC50 = 1.6 nM | [3] | |
| This compound | PDE3A/Cellular Assays | Significantly less active to inactive | Based on[2] and commercial availability as a negative control. |
Experimental Protocols
PDE3A Biochemical Assay (Fluorescence Polarization)
This protocol is adapted from the IMAP® (Immobilized Metal Affinity-based Phosphodiesterase) assay, a fluorescence polarization (FP)-based method.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by PDE3A. The product, fluorescently labeled AMP, binds to a large nanoparticle-based binding agent, causing a change in the polarization of the emitted light.
Workflow for the PDE3A Fluorescence Polarization Assay.
Materials:
-
Recombinant human PDE3A
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
IMAP Binding System (e.g., from Molecular Devices)
-
Assay Buffer: 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃
-
(R)-BRD9500 and this compound dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare serial dilutions of (R)-BRD9500 and this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of diluted PDE3A enzyme to each well.
-
Initiate the reaction by adding 10 µL of FAM-cAMP substrate to each well. The final concentration of substrate should be at or below the Km for PDE3A.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Stop the reaction by adding 60 µL of the IMAP Binding Solution.
-
Incubate for at least 60 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization on a suitable plate reader.
Cellular Co-Immunoprecipitation (Co-IP)
Principle: To determine if BRD9500 induces the interaction between PDE3A and SLFN12 in a cellular context.
Experimental workflow for Co-Immunoprecipitation.
Materials:
-
HeLa cells stably expressing V5-tagged SLFN12
-
(R)-BRD9500 and this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-V5 antibody for detection of SLFN12
-
Anti-PDE3A antibody for detection
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40)
Procedure:
-
Seed HeLa-SLFN12-V5 cells and allow them to adhere overnight.
-
Treat cells with 10 µM (R)-BRD9500, 10 µM this compound, or DMSO for 4-8 hours.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer.
-
Clarify lysates by centrifugation.
-
Incubate a portion of the lysate with anti-PDE3A antibody for 2 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-V5 and anti-PDE3A antibodies.
Cell Viability Assay
Principle: To assess the cytotoxic effects of BRD9500 enantiomers on cancer cells expressing PDE3A and SLFN12.
Materials:
-
SK-MEL-3 or HeLa cells
-
(R)-BRD9500 and this compound
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of (R)-BRD9500 and this compound in cell culture medium.
-
Treat the cells with the compounds for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curves.
In Vivo Xenograft Study
Principle: To evaluate the antitumor efficacy of BRD9500 and the lack thereof with this compound in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., NMRI nude)
-
SK-MEL-3 melanoma cells
-
(R)-BRD9500 and this compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
Procedure:
-
Subcutaneously implant SK-MEL-3 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle, (R)-BRD9500, and this compound.
-
Administer the compounds orally at the desired dose (e.g., 50 mg/kg, once daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a predetermined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
Conclusion
The stereospecificity of BRD9500's activity provides a powerful tool for researchers. By using the significantly less active (S)-enantiomer as a negative control, it is possible to confidently attribute the observed biological effects to the specific induction of the PDE3A-SLFN12 complex by the (R)-enantiomer. This rigorous approach is essential for validating on-target activity and for the continued development of molecular glue-type therapeutics.
References
An In-depth Technical Guide to the Discovery and Synthesis of (R)-BRD9500
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-BRD9500 is a potent and orally active small molecule inhibitor of phosphodiesterase 3 (PDE3) with demonstrated anti-tumor activity. Its discovery stemmed from a medicinal chemistry campaign to optimize the lead compound DNMDP, which was identified in a phenotypic screen for its ability to selectively kill cancer cells. (R)-BRD9500 exerts its cytotoxic effect through a novel mechanism of action, acting as a "molecular glue" to induce the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12). This induced proximity is believed to activate the latent RNase activity of SLFN12, leading to cell death in cancer cells that co-express high levels of both PDE3A and SLFN12. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (R)-BRD9500, including detailed experimental protocols and quantitative biological data.
Discovery of (R)-BRD9500: An Optimized PDE3A Modulator
The development of (R)-BRD9500 was initiated from the lead compound 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP).[1] While potent, DNMDP possessed structural liabilities, such as a dialkylanilino group prone to metabolic instability, hindering its progression as a clinical candidate.[1] A structure-activity relationship (SAR) study was undertaken to identify analogs with improved pharmacokinetic properties while maintaining or enhancing cellular activity.[2][3]
The optimization strategy focused on modifying the phenyl ring of the DNMDP scaffold. This led to the synthesis of a series of analogs, culminating in the identification of (R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, designated as (R)-30 or BRD9500.[1] This compound demonstrated potent and selective inhibition of PDE3A and PDE3B and exhibited significant anti-proliferative effects in cancer cell lines with high expression of PDE3A and SLFN12.[1][3]
Quantitative Biological Data
The biological activity of (R)-BRD9500 and its precursor, DNMDP, has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (nM)[3][4] |
| (R)-BRD9500 | PDE3A | 10 |
| PDE3B | 27 | |
| DNMDP | PDE3A | Not Reported |
| PDE3B | Not Reported |
Table 1: In Vitro Inhibitory Activity
| Compound | Cell Line | EC50 (nM)[3] |
| (R)-BRD9500 | SK-MEL-3 | 1 |
| HeLa | 1.6 | |
| DNMDP | HeLa | 10 |
Table 2: Cellular Potency
| Parameter | Value |
| Mouse Plasma Levels (i.v.) | High levels observed after 1 mg/kg dosing |
| Mouse Plasma Levels (p.o.) | High levels observed after 2 mg/kg dosing |
| In Vivo Efficacy | Inhibits SK-MEL-3 melanoma growth in mice at 10, 20, and 50 mg/kg (orally)[3] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data
Synthesis of (R)-BRD9500
The synthesis of (R)-BRD9500 is achieved through a multi-step process starting from commercially available materials. The key steps involve the formation of the dihydropyridazinone core followed by the introduction of the substituted phenyl moiety. The final step is the chiral separation of the racemic mixture to yield the active (R)-enantiomer.
Synthetic Scheme
Caption: Synthetic overview for (R)-BRD9500.
Detailed Experimental Protocols
Synthesis of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29): To a solution of 3,4-difluoropropiophenone in a suitable solvent, add ethyl bromoacetate and a base (e.g., sodium ethoxide). The reaction mixture is stirred at room temperature until the alkylation is complete. Following workup and purification, the resulting intermediate is condensed with hydrazine hydrate in a protic solvent like ethanol under reflux conditions to yield the racemic dihydropyridazinone (29).
Synthesis of (R,S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (30): A mixture of (R,S)-6-(3,4-difluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (29) and morpholine is heated in a suitable solvent (e.g., DMSO) at an elevated temperature. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction, followed by purification to give the racemic compound (30).
Chiral Separation of (R)-BRD9500: The racemic mixture of (30) is subjected to chiral supercritical fluid chromatography (SFC) using a suitable chiral stationary phase to separate the two enantiomers. The fraction corresponding to the active (R)-enantiomer, (R)-BRD9500, is collected. The absolute stereochemistry was confirmed by reductive removal of the fluorine atom from the active enantiomer to yield a known compound.[1]
Mechanism of Action: The PDE3A-SLFN12 Molecular Glue
(R)-BRD9500 induces cancer cell death through a unique "molecular glue" mechanism.[5][6] It binds to PDE3A, inducing a conformational change that promotes the formation of a stable ternary complex with SLFN12.[1] This induced proximity is thought to allosterically activate the latent endoribonuclease (RNase) activity of SLFN12, leading to the degradation of specific RNA molecules within the cell and ultimately triggering apoptosis.[5][6] The cytotoxic effect is therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of (R)-BRD9500.
Conclusion
(R)-BRD9500 represents a promising new class of anti-cancer agent with a novel mechanism of action. Its development from the lead compound DNMDP through a focused medicinal chemistry effort has resulted in a potent and orally bioavailable molecule with in vivo efficacy. The unique "molecular glue" concept, inducing a gain-of-function in the PDE3A-SLFN12 complex, opens up new avenues for therapeutic intervention in cancers that are dependent on these two proteins. Further research into the downstream effects of SLFN12 activation and the identification of additional cancer types susceptible to this therapeutic strategy are warranted. This guide provides the foundational knowledge for researchers and drug developers to further explore the potential of (R)-BRD9500 and related compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. prepchem.com [prepchem.com]
- 3. 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | C15H20N4O3 | CID 2874250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Stereochemical Basis for the Biological Inactivity of (S)-BRD9500: A Technical Guide
For Immediate Release
CAMBRIDGE, MA – December 8, 2025 – In the realm of targeted cancer therapy, the development of potent and selective molecules is paramount. BRD9500 has emerged as a promising orally active inhibitor of phosphodiesterase 3 (PDE3), demonstrating significant antitumor activity. This technical guide provides an in-depth analysis of the stereochemical nuances that govern the biological activity of BRD9500, with a specific focus on elucidating the reasons behind the biological inactivity of its (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology.
BRD9500 exerts its therapeutic effect through a novel mechanism of action that involves the induction of a protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12). The formation of this complex is ultimately responsible for the cytotoxic effects observed in cancer cells. However, the therapeutic efficacy of BRD9500 is exclusively attributed to its (R)-enantiomer. The (S)-enantiomer, in stark contrast, is biologically inactive. This guide will dissect the experimental evidence that underscores this stereospecificity.
Core Concepts: Stereochemistry and Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. In the case of BRD9500, the chiral center dictates the molecule's ability to effectively bind to its target, PDE3A, and induce the subsequent formation of the PDE3A-SLFN12 complex.
Quantitative Analysis of BRD9500 Enantiomers
The following table summarizes the key quantitative data that highlights the stark difference in biological activity between the (R) and (S) enantiomers of BRD9500 and its parent compound, DNMDP. The activity of BRD9500 is attributed to the (R)-enantiomer, which is also designated as compound (R)-30 in the primary literature. While direct quantitative data for the (S)-enantiomer of BRD9500 is not explicitly detailed in the primary publication, the general observation is that (R)-enantiomers in this chemical series are consistently more potent. The data for the enantiomers of the parent compound, DNMDP, further solidifies the stereochemical requirement for activity.
| Compound | Target/Assay | IC50/EC50 | Reference |
| (R)-BRD9500 ((R)-30) | PDE3A | 10 nM | [1] |
| PDE3B | 27 nM | [1] | |
| HeLa Cell Viability | 1.6 nM | [1] | |
| SK-MEL-3 Cell Viability | 1.0 nM | [1] | |
| (S)-DNMDP (Parent Compound) | Cytotoxicity | Inactive | |
| PDE3A Binding | Does not compete with (R)-DNMDP |
Experimental Protocols
The determination of the biological activity of the BRD9500 enantiomers relies on two key experimental assays: a biochemical assay to measure PDE3 inhibition and a cell-based assay to assess cytotoxicity.
PDE3A/B Biochemical Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against PDE3A and PDE3B enzymes.
Methodology:
-
Recombinant human PDE3A and PDE3B enzymes are used.
-
The assay is performed in a buffer containing Tris-HCl, MgCl₂, and a fluorescently labeled cAMP substrate.
-
Compounds are serially diluted in DMSO and added to the enzyme reaction mixture.
-
The reaction is initiated by the addition of the cAMP substrate.
-
Following incubation at room temperature, the reaction is terminated by the addition of a solution containing a competing, non-fluorescent nucleotide.
-
The amount of hydrolyzed substrate is quantified by measuring the fluorescence polarization.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability Assay
Objective: To assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HeLa, SK-MEL-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are serially diluted and added to the cells.
-
The cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.
Visualization of the Mechanism and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Stereoselective mechanism of BRD9500.
Figure 2: Workflow for evaluating enantiomer activity.
The Structural Basis of Inactivity
The profound difference in activity between the (R) and (S) enantiomers of BRD9500 strongly suggests that the stereocenter is critical for the molecule's interaction with the binding pocket of PDE3A. While a co-crystal structure of BRD9500 bound to PDE3A is not publicly available, the experimental data supports a model where the specific three-dimensional arrangement of the substituents around the chiral center of (R)-BRD9500 allows for optimal contacts within the PDE3A binding site. These interactions are likely a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Conversely, the mirror-image configuration of this compound is hypothesized to result in a steric clash or a suboptimal orientation within the binding pocket, preventing the high-affinity interaction necessary to induce the conformational change in PDE3A that promotes its association with SLFN12. This lack of effective binding is the primary reason for the biological inactivity of the (S)-enantiomer. The data from the parent compound, DNMDP, where the (S)-enantiomer fails to compete with the active (R)-enantiomer for PDE3A binding, provides strong evidence for this hypothesis.
Conclusion
The biological activity of BRD9500 is exquisitely dependent on its stereochemistry. The (R)-enantiomer is a potent inhibitor of PDE3 and a powerful inducer of the cancer cell-killing PDE3A-SLFN12 complex.[1] In contrast, the (S)-enantiomer is biologically inactive due to its inability to effectively bind to PDE3A. This stereospecificity underscores the importance of chirality in drug design and highlights the precise molecular recognition events that govern the therapeutic efficacy of targeted agents. Future drug development efforts focused on this scaffold should prioritize the synthesis of the pure (R)-enantiomer to maximize therapeutic potential and minimize off-target effects that could arise from the administration of a racemic mixture.
References
The Role of (S)-BRD9500 in PDE3A Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of (S)-BRD9500 in the modulation of Phosphodiesterase 3A (PDE3A). It covers the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: A Molecular Glue for Targeted Cell Death
This compound is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3), with a nuanced mechanism that extends beyond simple enzymatic inhibition. It functions as a "molecular glue," inducing a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2] This induced proximity is the cornerstone of its cytotoxic effects in specific cancer cell lines.
The canonical function of PDE3A is the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[3] However, the cell-killing effect of this compound is independent of this phosphodiesterase activity. In fact, other potent PDE3 inhibitors that do not induce the PDE3A-SLFN12 interaction are not cytotoxic.
The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent ribonuclease activity. This, in turn, is believed to disrupt cellular processes, ultimately leading to apoptosis in cancer cells that co-express high levels of both PDE3A and SLFN12.[1] Therefore, the expression levels of these two proteins serve as predictive biomarkers for sensitivity to this compound.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) |
| PDE3A | 10 |
| PDE3B | 27 |
Data sourced from multiple studies.[4][5]
Table 2: Cellular Potency
| Cell Line | Assay | EC50 (nM) |
| SK-MEL-3 (Melanoma) | Viability | 1 |
| HeLa (Cervical Cancer) | Viability | 1.6 |
Data reflects the cytotoxic effect of this compound on cancer cell lines with high PDE3A and SLFN12 expression.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and PDE3A modulation.
In Vitro PDE3A Enzymatic Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE3A assay kits and is designed to measure the inhibitory activity of compounds like this compound on PDE3A.
Materials:
-
Recombinant human PDE3A enzyme
-
FAM-labeled cAMP substrate
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (phosphate-binding nanoparticles)
-
This compound and other test compounds
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Dilute the FAM-labeled cAMP substrate to the working concentration (e.g., 100 nM) in PDE Assay Buffer.
-
Dilute the recombinant PDE3A enzyme to the working concentration (e.g., 0.5 ng/µL) in cold PDE Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solution to the appropriate wells.
-
For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of the diluted PDE3A enzyme solution to all wells except the negative control wells. Add 10 µL of PDE Assay Buffer to the negative control wells.
-
Initiate the reaction by adding 10 µL of the diluted FAM-labeled cAMP substrate solution to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Reaction Termination and Detection:
-
Prepare the Binding Agent solution according to the manufacturer's instructions.
-
Stop the enzymatic reaction by adding 25 µL of the diluted Binding Agent solution to all wells.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Read the fluorescence polarization on a plate reader (Excitation: ~485 nm, Emission: ~525 nm for FAM).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
HeLa Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation of PDE3A and SLFN12
This protocol details the procedure to detect the this compound-induced interaction between PDE3A and SLFN12 in cells.
Materials:
-
HeLa cells (can be transfected with V5-tagged SLFN12)
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-PDE3A antibody
-
Anti-V5 antibody (for tagged SLFN12)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat HeLa cells (expressing V5-SLFN12) with 10 µM this compound or a vehicle control for 8 hours.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PDE3A antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all residual buffer and resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-V5 antibody to detect the co-immunoprecipitated SLFN12.
-
The presence of a band corresponding to V5-SLFN12 in the this compound-treated sample indicates an interaction with PDE3A.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Unraveling the Stereochemistry of BRD9500: A Technical Guide to its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9500 has emerged as a promising orally active small molecule with potent anti-tumor activity. Its mechanism of action involves the inhibition of phosphodiesterase 3A (PDE3A), leading to the induction of a cytotoxic complex with Schlafen family member 12 (SLFN12). This technical guide provides an in-depth exploration of the stereochemistry of BRD9500, a critical aspect influencing its pharmacological activity. As with many chiral molecules, the biological effects of BRD9500 are exquisitely dependent on its three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic activity while the other is largely inactive. This document will detail the quantitative differences between the BRD9500 isomers, provide comprehensive experimental protocols for their analysis, and visualize the key pathways and workflows involved in understanding their stereoselective action.
Data Presentation: Quantitative Comparison of BRD9500 Isomers
The profound impact of stereochemistry on the biological activity of BRD9500 is clearly demonstrated by the significant differences in potency between its (R) and (S) enantiomers. BRD9500 is the (R)-enantiomer and is the biologically active form of the molecule. The (S)-enantiomer serves as a crucial negative control in experimental settings.
| Parameter | (R)-BRD9500 | (S)-BRD9500 | Reference |
| PDE3A Inhibition (IC50) | 10 nM | Not reported, presumed much higher | [1] |
| PDE3B Inhibition (IC50) | 27 nM | Not reported, presumed much higher | [1] |
| HeLa Cell Viability (EC50) | 1.6 nM | > 1000 nM | [1] |
| SK-MEL-3 Cell Viability (EC50) | 1.0 nM | Not reported, presumed much higher | [2] |
Experimental Protocols
A thorough understanding of the stereochemistry of BRD9500 relies on robust experimental methodologies for the separation of its enantiomers and the characterization of their differential activities.
Chiral Separation of BRD9500 Enantiomers by High-Performance Liquid Chromatography (HPLC)
The separation of the (R) and (S) enantiomers of BRD9500 is essential for their individual characterization. While a specific, detailed protocol for BRD9500 is not publicly available, a general approach for the chiral method development of pyridazinone enantiomers can be outlined. The process is empirical and involves screening various chiral stationary phases (CSPs) and mobile phases to achieve optimal separation.
General Protocol for Chiral HPLC Method Development:
-
Column Screening: A selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) and Pirkle-type columns are screened. These columns offer a wide range of chiral recognition mechanisms.
-
Mobile Phase Screening:
-
Normal Phase: Typically, mixtures of hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol are used. An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol are employed.
-
-
Optimization: Once a column and mobile phase system show promise for separation, parameters such as the ratio of mobile phase components, flow rate, and column temperature are optimized to achieve baseline resolution (Rs > 1.5) and suitable retention times.
-
Detection: A UV detector is typically used for detection at a wavelength where the compound exhibits strong absorbance.
Enantioselective Synthesis of (R)-BRD9500
The synthesis of the active (R)-enantiomer in high enantiomeric excess is crucial for its development as a therapeutic agent. While a detailed, step-by-step synthesis protocol for (R)-BRD9500 is proprietary, the general principles of enantioselective synthesis of chiral pyridazinones can be described. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Conceptual Approach for Enantioselective Synthesis:
One potential strategy involves an asymmetric Michael addition reaction to a prochiral precursor, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. This key step would establish the chiral center with the desired (R)-configuration. Subsequent cyclization and functional group manipulations would then lead to the final (R)-BRD9500 product.
PDE3A Enzymatic Activity Assay
To quantify the inhibitory potency of each BRD9500 isomer on its primary target, a PDE3A enzymatic assay is performed.
Protocol Outline:
-
Reaction Setup: The assay is typically conducted in a 96-well plate format. Each well contains recombinant human PDE3A enzyme, a fluorescently labeled cAMP substrate, and the test compound (either (R)- or this compound) at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature to allow the enzyme to hydrolyze the cAMP substrate.
-
Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization (FP) or other suitable detection method. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay
The differential cytotoxic effects of the BRD9500 isomers on cancer cell lines are assessed using a cell viability assay.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HeLa or SK-MEL-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of either (R)-BRD9500 or this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The EC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the data on a dose-response curve.
Co-Immunoprecipitation (Co-IP) of PDE3A-SLFN12 Complex
This assay is crucial for demonstrating the mechanism of action of BRD9500, which involves the induced interaction between PDE3A and SLFN12.
Protocol Outline:
-
Cell Lysis: HeLa cells are treated with the active (R)-BRD9500, the inactive this compound (as a negative control), or a vehicle control. Following treatment, the cells are lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for PDE3A. The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both PDE3A and SLFN12 to detect the presence of the co-immunoprecipitated complex.
Mandatory Visualizations
References
(S)-BRD9500: A Technical Guide to a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-BRD9500, a potent and selective modulator of phosphodiesterase 3A (PDE3A). It details the compound's chemical properties, its unique mechanism of action in inducing cancer cell death, and relevant experimental protocols for its investigation.
Compound Profile: this compound
This compound is the (S)-enantiomer of the potent PDE3A modulator, BRD9500. While the (R)-enantiomer is the active form for inducing the cytotoxic effects described below, this compound serves as an essential experimental control.[1]
| Property | Value | Reference |
| CAS Number | 1630760-76-7 | [1] |
| Molecular Formula | C₁₅H₁₈FN₃O₂ | [1][2] |
| Molecular Weight | 291.33 g/mol | [1][3] |
Mechanism of Action: A Molecular Glue Approach to Cancer Therapy
BRD9500 represents a novel class of anti-cancer compounds that function as "molecular glues."[4][5] Unlike traditional enzyme inhibitors, BRD9500 induces a cytotoxic effect by promoting a new protein-protein interaction. The core of its mechanism lies in its ability to induce the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[6][7][8][9] This induced proximity is essential for the targeted killing of cancer cells that co-express both PDE3A and SLFN12.[6][8]
The formation of the PDE3A-SLFN12 complex, stabilized by BRD9500, is believed to activate the latent RNase activity of SLFN12.[5][7] This activation leads to a cascade of downstream events, including the inhibition of protein synthesis and ultimately, apoptosis in susceptible cancer cells.[4][5] It is crucial to note that the enzymatic inhibition of PDE3A by BRD9500 is not the primary driver of its cytotoxic effects.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of BRD9500.
Table 1: In Vitro Inhibitory and Cytotoxic Activity
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | PDE3A | 10 nM | [10][11][12] |
| IC₅₀ | PDE3B | 27 nM | [10][11][12] |
| EC₅₀ (Cell Viability) | SK-MEL-3 | 1 nM | [10] |
| EC₅₀ (Cell Viability) | HeLa | 1.6 nM | [10] |
Table 2: In Vivo Efficacy in SK-MEL-3 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 10 mg/kg | Oral | Twice Daily (2QD) | Tumor Growth Inhibition | [10] |
| 20 mg/kg | Oral | Twice Daily (2QD) | Tumor Growth Inhibition | [10] |
| 50 mg/kg | Oral | Once Daily (QD) | Strongest Antitumor Activity | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound and its active enantiomer.
Co-Immunoprecipitation of PDE3A-SLFN12 Complex
This protocol is designed to detect the BRD9500-induced interaction between PDE3A and SLFN12.
Materials:
-
HeLa cells
-
BRD9500
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-PDE3A antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-V5 or Anti-SLFN12 antibody for Western blotting
Procedure:
-
Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat cells with 10 µM BRD9500 or vehicle control (DMSO) for 8 hours.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washes: Pellet the beads using a magnetic rack and wash multiple times with wash buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-V5 (if using V5-tagged SLFN12) or anti-SLFN12 antibody to detect the co-immunoprecipitated protein.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9500 - MedChem Express [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 8. e-century.us [e-century.us]
- 9. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
A Technical Guide to (S)-BRD9500 for Research Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing (S)-BRD9500 and its racemic form, BRD9500, in their research. This document provides detailed information on procurement, key quantitative data, experimental protocols, and the underlying signaling pathways.
Procurement of this compound and BRD9500
For research purposes, this compound and its racemate, BRD9500, can be acquired from various specialized chemical suppliers. It is crucial to distinguish between the specific S-enantiomer and the racemic mixture, as their properties and applications may differ.
This compound , often utilized as an experimental control, is available from suppliers such as MedchemExpress .[1]
BRD9500 (Racemic) is more widely available and can be purchased from several vendors, including:
-
Cambridge Bioscience (as a distributor for MedChem Express)[4]
-
Probechem Biochemicals [5]
-
MedKoo Biosciences (note: may be available through custom synthesis if not in stock)[6]
-
Immunomart (under the TargetMol brand)[7]
Researchers should always request a certificate of analysis from the supplier to verify the identity, purity, and quality of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for BRD9500, the racemic mixture. This information is essential for experimental design and data interpretation.
Table 1: In Vitro Potency and Efficacy
| Parameter | Target/Cell Line | Value (nM) |
| IC₅₀ | PDE3A | 10[2][4][5][7][8][9] |
| PDE3B | 27[2][4][5][7][8][9] | |
| EC₅₀ | SK-MEL-3 (Melanoma) | 1[2][6] |
| HeLa (Cervical Cancer) | 1.6[2] |
Table 2: Physicochemical and Storage Information
| Property | Value |
| Molecular Formula | C₁₅H₁₈FN₃O₂[4][6][7] |
| Molecular Weight | 291.33 g/mol [5][6][7] |
| Purity | >98% to 99.46%[2][4][6] |
| Solubility | Soluble in DMSO[5][6] |
| Storage (Solid) | -20°C (long-term) or 0-4°C (short-term)[5][6] |
| Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month)[1][2] |
Signaling Pathway of BRD9500
BRD9500 is a phosphodiesterase 3 (PDE3) inhibitor that exerts its anti-cancer effects through a novel mechanism of action. It functions as a "molecular glue," inducing the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12).[8][9] The formation of this PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12. This activation is the critical step for the compound's cytotoxic effects. The expression levels of both PDE3A and SLFN12 can serve as predictive biomarkers for cellular sensitivity to BRD9500.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving BRD9500.
Co-Immunoprecipitation to Detect PDE3A-SLFN12 Interaction
This protocol is designed to verify that BRD9500 induces the interaction between PDE3A and SLFN12 in a cellular context.
Materials:
-
HeLa cells (or another sensitive cell line)
-
This compound or BRD9500
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12) for Western blotting
-
Protein A/G magnetic beads
-
Wash buffers and SDS-PAGE reagents
Procedure:
-
Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat the cells with 10 µM BRD9500 or DMSO (vehicle control) for 8 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-SLFN12 (or anti-V5) antibody to detect co-immunoprecipitated SLFN12.
-
In Vivo Xenograft Model for Efficacy Testing
This protocol describes an in vivo study to assess the anti-tumor activity of BRD9500 in a mouse xenograft model.
Materials:
-
Female NMRI nude mice
-
SK-MEL-3 melanoma cells
-
BRD9500
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
Procedure:
-
Tumor Implantation: Subcutaneously implant SK-MEL-3 melanoma cells into the flanks of the mice. Allow the tumors to grow to a palpable size.
-
Compound Formulation: Prepare BRD9500 in the appropriate vehicle for oral administration. MedchemExpress provides several formulation protocols.[2] For example, a solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Dosing and Administration:
-
Randomize the mice into different treatment groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, 50 mg/kg BRD9500).
-
Administer BRD9500 orally. A suggested dosing regimen is twice daily (2QD) for 10 and 20 mg/kg doses, and once per day (QD) for the 50 mg/kg dose.[2]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
Monitor the general health of the animals.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The strongest anti-tumor activity has been reported at the 50 mg/kg dose.[2]
This technical guide provides a solid foundation for researchers to design and execute experiments with this compound and its racemate. By understanding its procurement, quantitative characteristics, mechanism of action, and relevant experimental protocols, scientists can effectively explore the therapeutic potential of this novel anti-cancer agent.
References
- 1. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 4. e-century.us [e-century.us]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BRD9500: A Technical Guide to Safety and Handling for Research Professionals
Introduction: (S)-BRD9500 is the (S)-enantiomer of BRD9500, an orally active and potent phosphodiesterase 3 (PDE3) inhibitor. BRD9500 has demonstrated antitumor activity by selectively inhibiting PDE3A and PDE3B, leading to the stabilization of the PDE3A-SLFN12 protein complex, which in turn induces cancer cell death. This document provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in a research setting.
Chemical and Physical Properties
This compound is the isomeric counterpart to (R)-BRD9500 and is often used as an experimental control.[1] The racemate, BRD9500, has a molecular weight of 291.33 g/mol and a chemical formula of C15H18FN3O2.[2][3]
| Identifier | Value |
| IUPAC Name | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
| CAS Number | 1630760-76-7 |
| Molecular Formula | C15H18FN3O2 |
| Molecular Weight | 291.33 |
| Appearance | Solid powder |
Safety Data and Handling
This section summarizes the crucial safety information for handling this compound. Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before use.
Hazard Identification
While specific toxicity data for this compound is limited, general precautions should be taken as with any research chemical. Potential health effects may include:
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4]
-
Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
Symptoms of exposure could include weakness and convulsions.[4]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
| Protection Type | Specification |
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[4] |
| Hand Protection | Handle with appropriate chemical-resistant gloves.[4] |
| Eye Protection | Use safety glasses with side-shields conforming to EN166.[4] |
| Body Protection | Wear a lab coat or other protective clothing as appropriate for the experimental conditions.[4] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.
| Condition | Recommendation |
| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. Use in a well-ventilated area.[4] |
| Storage (Solid) | Store in a dry, dark environment. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[2] |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
| Skin Contact | Wash off with soap and plenty of water.[4] |
| Eye Contact | Flush eyes with water as a precaution.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Spills and Accidental Release
In case of a spill, use personal protective equipment. For small spills, sweep up the material and place it in a suitable container for disposal. For large spills, shovel the material into a suitable container for disposal according to local regulations. Avoid allowing the product to enter drains.[4]
Experimental Protocols
In Vitro Solubility and Stock Solution Preparation
This compound is soluble in DMSO.[2] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (171.63 mM), which may require sonication to fully dissolve.[6]
| Solvent | Maximum Concentration |
| DMSO | 50 mg/mL (171.63 mM) |
When preparing stock solutions, it is recommended to aliquot and store them to prevent degradation from repeated freeze-thaw cycles.[5]
In Vivo Formulation and Administration
For in vivo studies, BRD9500 has been successfully formulated for oral administration in mice.[5][7] The following protocols can be used to prepare a solution for in vivo use, with a solubility of at least 2.5 mg/mL (8.58 mM).[5][6]
Protocol 1: Saline-based vehicle
-
Add 10% DMSO by volume.
-
Add 40% PEG300 by volume.
-
Add 5% Tween-80 by volume.
-
Add 45% Saline by volume.
Protocol 2: SBE-β-CD based vehicle
-
Add 10% DMSO by volume.
-
Add 90% of a 20% SBE-β-CD solution in Saline by volume.
Protocol 3: Corn Oil-based vehicle
-
Add 10% DMSO by volume.
-
Add 90% Corn Oil by volume.
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]
Mechanism of Action and Signaling Pathway
BRD9500 functions as a "molecular glue" that stabilizes the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[5][7] This induced protein-protein interaction is cytotoxic to cancer cells that express both proteins. The inhibitory activity of BRD9500 against PDE3A and PDE3B also contributes to its anticancer effects.[5][6][7]
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General workflow for in vivo efficacy studies.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays
A Note on Compound Identity: The compound "(S)-BRD9500" is a stereoisomer of BRD9500, a potent and selective inhibitor of Phosphodiesterase 3 (PDE3) . It is important to distinguish this from inhibitors of Bromodomain-containing protein 9 (BRD9) . This document provides detailed application notes and protocols for both the PDE3 inhibitor BRD9500 and a widely used selective BRD9 inhibitor, I-BRD9 , to ensure clarity and accuracy in experimental design.
Part 1: BRD9500 - A Selective PDE3 Inhibitor
Introduction
BRD9500 is a potent and orally active inhibitor of Phosphodiesterase 3 (PDE3), with IC50 values of 10 nM and 27 nM for PDE3A and PDE3B, respectively[1][2][3][4]. Its mechanism of action in cancer cells is unique; rather than relying solely on the enzymatic inhibition of PDE3, BRD9500 induces a cytotoxic effect by promoting the interaction between PDE3A and Schlafen 12 (SLFN12)[1][2][5][6]. This induced protein-protein interaction is thought to confer a neomorphic activity that leads to cancer cell death[6][7]. The cytotoxic effects of BRD9500 are therefore dependent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for sensitivity to the compound[2][4]. The (S)-enantiomer, this compound, serves as a negative control in experiments as it is significantly less active[8].
Data Presentation
Table 1: In Vitro Activity of BRD9500
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| IC50 | PDE3A | 10 nM | Biochemical Assay | [1][2][3][4] |
| IC50 | PDE3B | 27 nM | Biochemical Assay | [1][2][3][4] |
| EC50 | SK-MEL-3 (Melanoma) | 1.3 nM | Cell Viability Assay | [1] |
| EC50 | HeLa (Cervical Cancer) | 1.6 nM | Cell Viability Assay | [1] |
| EC50 | HeLa (S-enantiomer) | >1000 nM | Cell Viability Assay | [8] |
Signaling Pathway
The binding of BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This complex formation is believed to activate the latent RNase activity of SLFN12, leading to tRNA cleavage, inhibition of protein synthesis, and ultimately, apoptosis.
Part 2: I-BRD9 - A Selective BRD9 Inhibitor
Introduction
I-BRD9 is a potent and highly selective chemical probe for the bromodomain of BRD9[9][10]. It exhibits over 700-fold selectivity for BRD9 over the BET (Bromodomain and Extra-Terminal domain) family of proteins and over 200-fold selectivity against the highly homologous BRD7[9][10][11]. BRD9 is a subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF)[12][13]. As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to chromatin to regulate gene transcription[14]. Dysregulation of BRD9 is implicated in various cancers, including acute myeloid leukemia (AML), prostate cancer, and uterine fibroids, making it a compelling therapeutic target[15][16][17][18]. Inhibition of BRD9 with I-BRD9 has been shown to induce apoptosis, cell cycle arrest, and inhibit proliferation in cancer cells[15][18][19][20].
Data Presentation
Table 2: In Vitro and Cellular Activity of I-BRD9
| Parameter | Target/Cell Line | Value (IC50/pIC50) | Assay Type | Reference |
| pIC50 | BRD9 | 7.3 | Cell-free assay | [9] |
| pIC50 | BRD4 | 5.3 | Cell-free assay | [9] |
| IC50 | HUT78 (T-cell lymphoma) | 79.43 nM | Chemoproteomic competition binding | [9] |
| IC50 | HEK293 (overexpressing NanoLuc-BRD9) | 158.49 nM | NanoBRET assay | [9] |
Signaling Pathways
BRD9, as part of the ncBAF complex, regulates the transcription of genes involved in multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of BRD9 with I-BRD9 has been shown to impact several of these pathways.
Experimental Protocols for Cell-Based Assays
The following are generalized protocols that can be adapted for use with either BRD9500 or I-BRD9. Specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
General Experimental Workflow
Protocol 1: Cell Viability Assay (e.g., using CCK-8)
This protocol is designed to determine the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa or SK-MEL-3 for BRD9500; MV4-11 or NB4 for I-BRD9)[1][15]
-
Complete cell culture medium
-
96-well cell culture plates
-
BRD9500 or I-BRD9 stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BRD9500 or I-BRD9 in complete medium. A typical concentration range for I-BRD9 is 0.1 to 10 µM[15]. For BRD9500, a lower range (e.g., 0.1 nM to 1 µM) may be appropriate given its high potency[1].
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
-
Incubation:
-
Incubate the plate for 24, 48, 72, or 96 hours at 37°C, 5% CO2[15].
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BRD9500 or I-BRD9
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of the compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours. For I-BRD9, treatment of AML cells with 4 and 8 µM for up to 96 hours has been reported[15].
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry analysis software.
-
Protocol 3: Gene Expression Analysis (Western Blot)
This protocol assesses changes in protein levels of key downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
BRD9500 or I-BRD9
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for BRD9 inhibition: cleaved PARP, cleaved Caspase-3, cleaved Caspase-9, CDKN1A/B; for loading control: β-actin or GAPDH)[15][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using image analysis software and normalize to the loading control. Compare the expression levels in treated samples to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. | Broad Institute [broadinstitute.org]
- 7. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer BAY 2666605 in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells [mdpi.com]
- 18. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of (S)-BRD9500
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BRD9500 is a potent and orally active small molecule inhibitor of phosphodiesterase 3A and 3B (PDE3A/B). Its mechanism of action in cancer cells is unique, as it induces a cytotoxic protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[1][2][3] This interaction leads to cancer cell death, making this compound a promising therapeutic candidate for tumors co-expressing PDE3A and SLFN12.[3] These application notes provide a comprehensive overview of the protocols for conducting in vivo studies with this compound, including pharmacokinetic and pharmacodynamic assessments, and efficacy studies in xenograft models.
Mechanism of Action Signaling Pathway
This compound acts as a "molecular glue," inducing the formation of a stable complex between PDE3A and SLFN12.[4][5][6] This novel mechanism is distinct from the canonical enzymatic inhibition of PDE3A. The formation of the PDE3A-SLFN12 complex triggers a downstream cascade that ultimately leads to apoptosis in cancer cells expressing both proteins.[3][5]
Caption: this compound mediated signaling pathway.
Quantitative Data
In Vitro Potency
| Target/Cell Line | Assay | IC50/EC50 (nM) |
| PDE3A | Biochemical Assay | 10[1][7] |
| PDE3B | Biochemical Assay | 27[1][7] |
| SK-MEL-3 (Melanoma) | Viability Assay | 1[1] |
| HeLa (Cervical Cancer) | Viability Assay | 1.6[1] |
In Vivo Pharmacokinetics in Mice (CD-1)
The following pharmacokinetic parameters were determined in CD-1 mice after a single dose administration of this compound.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-8h) (ng*h/mL) | Half-life (t1/2) (h) |
| IV | 1 | 283 | 0.08 | 437 | 1.3 |
| PO | 2 | 149 | 0.5 | 509 | 1.5 |
Data extracted from the supplementary information of Lewis TA, et al. ACS Med Chem Lett. 2019, 10(11), 1537–1542.
In Vivo Efficacy in SK-MEL-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Antitumor Activity |
| Vehicle Control | - | - | - |
| This compound | 10 | Twice Daily (BID), Oral | Moderate |
| This compound | 20 | Twice Daily (BID), Oral | Strong |
| This compound | 50 | Once Daily (QD), Oral | Strongest[1] |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
A common vehicle for oral administration of this compound is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the desired final concentration.
-
The solution should be prepared fresh daily.
SK-MEL-3 Melanoma Xenograft Model
Animal Model:
-
Female NMRI nude mice, 6-8 weeks old.[1]
Cell Culture and Implantation:
-
Culture SK-MEL-3 cells in appropriate media until they reach 70-80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 10 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the dosing schedule (e.g., 50 mg/kg, QD).
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint or if signs of toxicity are observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of PDE3A-SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple PDE3A modulators act as molecular glues promoting PDE3A-SLFN12 interaction and induce SLFN12 dephosphorylation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (S)-BRD9500 in Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended concentration and use of (S)-BRD9500 as a negative control in experiments involving its active enantiomer, (R)-BRD9500, a potent phosphodiesterase 3 (PDE3) inhibitor.
Introduction
In pharmacological and cell biology studies, the use of a negative control is crucial to ensure that the observed effects are specific to the mechanism of action of the active compound and not due to off-target effects or the compound's scaffold. This compound is the inactive enantiomer of (R)-BRD9500. As such, it serves as an ideal negative control to validate the on-target activity of (R)-BRD9500. It is a common practice in pharmacology to use the inactive enantiomer at the same concentration as the active one to control for potential non-specific effects.
Data Presentation
The following tables summarize the quantitative data for the active enantiomer, (R)-BRD9500, which informs the recommended concentrations for the use of this compound as a negative control.
Table 1: In Vitro Activity of (R)-BRD9500
| Target | Assay Type | Value | Reference |
| PDE3A | IC50 | 10 nM | [1][2][3] |
| PDE3B | IC50 | 27 nM | [1][2][3] |
| SK-MEL-3 cells | EC50 (viability) | 1 nM | [1] |
| HeLa cells | EC50 (viability) | 1.6 nM | [1] |
Table 2: Cellular Assay Concentration for (R)-BRD9500
| Cell Line | Assay | Concentration | Incubation Time | Reference |
| HeLa cells | SLFN12 co-immunoprecipitation | 10 µM | 8 hours | [1] |
Recommended Concentration of this compound for Control Experiments
Based on the activity profile of the active (R)-enantiomer, the recommended concentration of this compound for control experiments should match the concentration of (R)-BRD9500 being used in the parallel experiment.
-
For in vitro enzymatic assays: A concentration range of 10 nM to 100 nM is recommended, corresponding to the IC50 values of the active enantiomer against PDE3A and PDE3B.
-
For cell-based assays: A concentration range of 1 nM to 10 µM is recommended. For viability assays, concentrations in the low nanomolar range (1-10 nM) should be used. For mechanistic studies, such as target engagement or downstream signaling, a higher concentration, such as 10 µM , may be appropriate, mirroring the concentrations used in published experiments with the active compound.
It is always advisable to perform a dose-response experiment for both enantiomers to confirm the activity of (R)-BRD9500 and the inactivity of this compound in your specific experimental system.
Experimental Protocols
Protocol 1: In Vitro PDE3A/B Inhibition Assay
This protocol is designed to assess the inhibitory activity of (R)-BRD9500 and the lack thereof with this compound.
Materials:
-
Recombinant human PDE3A and PDE3B enzymes
-
cAMP (substrate)
-
(R)-BRD9500
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or luminescence)
Procedure:
-
Prepare a serial dilution of (R)-BRD9500 and this compound in DMSO. A typical starting concentration would be 1 mM.
-
Dilute the compounds to the desired final concentrations in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the diluted compounds to the wells of a microplate.
-
Add the PDE3A or PDE3B enzyme to the wells.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding cAMP.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 for the active compound. This compound should show no significant inhibition at the tested concentrations.
Protocol 2: Cell Viability Assay
This protocol is to determine the effect of (R)-BRD9500 on cell viability and to confirm that this compound has no effect.
Materials:
-
Cancer cell lines (e.g., SK-MEL-3, HeLa)
-
Cell culture medium and supplements
-
(R)-BRD9500 and this compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (R)-BRD9500 and this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the EC50 for the active compound. This compound should not significantly affect cell viability.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for using this compound as a negative control.
Caption: Targeted signaling pathway of (R)-BRD9500.
Caption: General experimental workflow using this compound as a negative control.
References
Application Notes and Protocols for (S)-BRD9500 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of (S)-BRD9500, an isomer of the potent and selective phosphodiesterase 3 (PDE3) inhibitor, BRD9500.[1] this compound is utilized as a control compound in experimental settings.[1] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.
Compound Information
This compound is the isomer of BRD9500, an orally active inhibitor of PDE3A and PDE3B.[1][2] BRD9500 has demonstrated antitumor activity.[2][3] The S-isomer serves as a crucial experimental control.
Table 1: Chemical and Physical Properties of BRD9500
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈FN₃O₂ | [4] |
| Molecular Weight | 291.33 g/mol | [4][5] |
| Appearance | Solid Powder | [4][5] |
| CAS Number (S-isomer) | 1630760-76-7 | [5] |
Stock Solution Preparation
The primary solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[3][6] It is imperative to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Table 2: Solubility of BRD9500
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (171.63 mM) | Ultrasonic assistance may be required.[3][6] |
| DMSO | 10 mM | Readily soluble.[4] |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 291.33), use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 291.33 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 343.27 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication may be applied.[3][6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][6]
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound.
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[6] |
| In Solvent (DMSO) | -80°C | 6 months[3][4][6] |
| In Solvent (DMSO) | -20°C | 1 month[3][6] |
Handling Guidelines:
-
Hygroscopic Nature: DMSO is hygroscopic; use freshly opened solvent for best results.[3]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution to prevent degradation.[3][7]
-
Light Sensitivity: Store the compound and its solutions protected from light.
-
Working Solutions: Prepare working solutions fresh from the stock solution for each experiment. Once thawed, aliquots may be kept at 4°C for up to two weeks.[7]
Signaling Pathway and Experimental Workflow
BRD9500 is an inhibitor of PDE3A and PDE3B.[2][8] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can affect various downstream signaling pathways.
Caption: Mechanism of action for BRD9500.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. dbaitalia.it [dbaitalia.it]
- 8. cancer-research-network.com [cancer-research-network.com]
(S)-BRD9500 solubility in DMSO and other solvents
Topic: Solubility of (S)-BRD9500 in DMSO and Other Solvents Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the isomer of BRD9500, an orally active and potent inhibitor of phosphodiesterase 3 (PDE3), with IC50 values of 10 nM and 27 nM for PDE3A and PDE3B, respectively[1][2][3][4]. It demonstrates antitumor activity by inducing the interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death[2]. The expression levels of PDE3A and SLFN12 can serve as predictive biomarkers for sensitivity to this compound[2]. Given its therapeutic potential, understanding its solubility is critical for designing in vitro and in vivo experiments. This document provides detailed information on the solubility of this compound in various solvents and offers protocols for its handling and use.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and various co-solvent formulations suitable for in vivo studies. It is important to note that for DMSO, using a fresh, non-hygroscopic batch is recommended as absorbed water can significantly impact solubility[1][5]. For challenging dissolutions, ultrasonic treatment may be required to achieve a clear solution[1][5].
| Solvent/Formulation | Concentration | Molar Equivalent | Notes | Source |
| In Vitro Solvents | ||||
| DMSO | 200 mg/mL | 686.52 mM | Ultrasonic assistance may be necessary. Use newly opened, non-hygroscopic DMSO. | [5] |
| In Vivo Formulations | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 17.16 mM | Prepare by adding solvents sequentially. Results in a clear solution. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 17.16 mM | Prepare by adding DMSO stock to the SBE-β-CD solution. Results in a clear solution. | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 17.16 mM | Prepare by adding DMSO stock to corn oil. Results in a clear solution. | [6] |
Note: The related racemic compound, BRD9500, has a reported solubility of 50 mg/mL (171.63 mM) in DMSO, also requiring ultrasonic assistance[1][7].
Mandatory Visualization
Signaling Pathway of BRD9500
The diagram below illustrates the mechanism of action for BRD9500, which leads to cancer cell death through the modulation of the PDE3A-SLFN12 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. This compound | 异构体 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application of (S)-BRD9500 in Melanoma Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BRD9500 is a potent and orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of melanoma. It is an analog of DNMDP and functions as a molecular glue, inducing a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This interaction triggers a unique cytotoxic mechanism dependent on the co-expression of both proteins in cancer cells. These application notes provide a comprehensive overview of the use of this compound in melanoma xenograft models, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation
The in vivo efficacy of this compound was evaluated in a subcutaneous SK-MEL-3 human melanoma xenograft model in female NMRI nude mice.[2] The compound was administered orally and exhibited a dose-dependent antitumor response. The strongest tumor growth inhibition was observed at a dose of 50 mg/kg once daily.[2]
| Treatment Group | Dosage | Dosing Schedule | Outcome | Tolerability |
| Vehicle Control | N/A | N/A | Progressive tumor growth | Well-tolerated |
| This compound | 10 mg/kg | Twice Daily (BID) | Moderate tumor growth inhibition | Well-tolerated |
| This compound | 20 mg/kg | Twice Daily (BID) | Significant tumor growth inhibition | Well-tolerated |
| This compound | 50 mg/kg | Once Daily (QD) | Strongest tumor growth inhibition | Well-tolerated without critical body weight loss [1][2] |
Quantitative data on tumor volume over time is not publicly available in tabular format in the primary publication. The assessment of "strongest antitumor activity" is based on the qualitative description in the available literature.[2]
Signaling Pathway
This compound acts as a "molecular glue" to induce the formation of a ternary complex between PDE3A and SLFN12.[3] This novel interaction stabilizes SLFN12 and activates its latent endoribonuclease (RNase) activity.[4] Activated SLFN12 then proceeds to cleave specific transfer RNAs (tRNAs), namely tRNA-Leu-TAA, leading to a cascade of events that culminate in cancer cell death. The key steps in the signaling pathway are:
-
This compound Binding: this compound binds to the catalytic pocket of PDE3A.
-
Complex Formation: The binding of this compound to PDE3A creates a new binding surface that recruits and stabilizes SLFN12, forming a PDE3A-(S)-BRD9500-SLFN12 complex.
-
SLFN12 RNase Activation: The formation of this complex allosterically activates the RNase domain of SLFN12.
-
tRNA Cleavage: Activated SLFN12 specifically cleaves tRNA-Leu-TAA.
-
Ribosomal Pausing and Translational Inhibition: The cleavage of tRNA leads to pausing of ribosomes during protein synthesis and a global inhibition of translation.
-
Apoptosis: The sustained inhibition of protein synthesis triggers the apoptotic cascade, leading to programmed cell death in cancer cells co-expressing PDE3A and SLFN12.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
Cell Culture of SK-MEL-3
-
Cell Line: SK-MEL-3 (human melanoma cell line)
-
Growth Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with PBS, and detach cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.
Establishment of SK-MEL-3 Xenograft Model
-
Animal Model: Female NMRI nude mice (athymic), 6-8 weeks old.
-
Cell Preparation: Harvest SK-MEL-3 cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Caption: Experimental workflow for the melanoma xenograft model.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral gavage. A common vehicle for preclinical studies is 0.5% methylcellulose in sterile water. The final concentration of the drug should be calculated based on the dosing volume and the average weight of the mice.
-
Administration: Administer this compound or the vehicle control orally using a gavage needle. Dosing schedules of 10 and 20 mg/kg twice daily or 50 mg/kg once daily have been used.[2]
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
Proposed Link to c-MYC Regulation
While a direct regulatory link between the PDE3A-SLFN12 pathway and the proto-oncogene c-MYC has not been explicitly demonstrated, an indirect mechanism can be proposed. The c-MYC protein has a notoriously short half-life and its expression is tightly regulated at both the transcriptional and translational levels. The global inhibition of protein synthesis induced by the this compound-mediated activation of SLFN12 would disproportionately affect proteins with high turnover rates, such as c-MYC. A reduction in the translation of c-MYC mRNA would lead to a rapid depletion of the c-MYC protein pool, thereby inhibiting its downstream oncogenic functions, including cell cycle progression and proliferation.
Caption: Proposed indirect regulation of c-MYC by this compound.
Conclusion
This compound represents a promising therapeutic agent for melanomas that co-express PDE3A and SLFN12. Its unique mechanism of action, involving the induction of a cytotoxic protein-protein interaction, offers a novel approach to cancer therapy. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of this compound and similar molecular glues in melanoma and other cancers. Further investigation into the downstream effects of SLFN12 activation and its potential interplay with key oncogenic drivers like c-MYC will be crucial for the clinical development of this class of compounds.
References
- 1. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling regulates c-MYC for melanoma cell adaptation to asparagine restriction | EMBO Reports [link.springer.com]
- 3. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Assessing (S)-BRD9500 Effects on the PDE3A-SLFN12 Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the effects of (S)-BRD9500, a potent modulator of the PDE3A-SLFN12 protein complex. This compound, an analog of the compound DNMDP, functions as a "molecular glue," inducing a novel interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced complex formation leads to cancer cell death, a mechanism distinct from the canonical enzymatic inhibition of PDE3A.[2][3][4] The expression levels of both PDE3A and SLFN12 are predictive biomarkers for sensitivity to this compound.[1]
The protocols detailed below are essential for characterizing the mechanism of action of this compound and similar molecules. They cover methods to confirm target engagement, verify the induced protein-protein interaction, and quantify the downstream cytotoxic effects.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Target/Cell Line | Notes |
| IC₅₀ (PDE3A) | 10 nM | Biochemical Assay | This compound is a potent inhibitor of the PDE3A enzyme.[1][3][5] |
| IC₅₀ (PDE3B) | 27 nM | Biochemical Assay | Shows selectivity for PDE3A over PDE3B.[1][3][5] |
| EC₅₀ (HeLa) | 1.6 nM | Cell Viability Assay | Demonstrates potent cancer cell killing.[5] |
| EC₅₀ (SK-MEL-3) | 1 nM | Cell Viability Assay | Effective in melanoma cell lines.[5] |
Signaling Pathway and Experimental Overviews
The core mechanism involves this compound acting as a molecular glue. It binds to PDE3A, inducing a conformational change that allows for the recruitment and binding of SLFN12.[2][3] This newly formed PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12.[6][7] Activated SLFN12 then selectively cleaves specific tRNAs, such as tRNA-Leu(TAA), which leads to ribosome pausing, global inhibition of protein synthesis, and ultimately, apoptosis in cancer cells that co-express both proteins.[8][9]
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect PDE3A-SLFN12 Complex Formation
This protocol is designed to verify that this compound induces the physical interaction between PDE3A and SLFN12 in a cellular context.[2]
Materials:
-
HeLa or other cancer cells expressing PDE3A and SLFN12.
-
This compound (e.g., 10 µM final concentration).[5]
-
DMSO (vehicle control).
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.[10]
-
Anti-PDE3A antibody (for immunoprecipitation).
-
Anti-SLFN12 or anti-V5/HA tag antibody (for Western blot detection, if SLFN12 is tagged).[2][5]
-
Protein A/G magnetic beads.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with 10 µM this compound or DMSO for 8 hours.[5]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 10-20 minutes.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PDE3A antibody to the clarified lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP Lysis Buffer to remove non-specifically bound proteins.[11]
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-SLFN12 antibody (or tag antibody) to detect co-immunoprecipitated SLFN12.
-
Expected Result: A band for SLFN12 should be clearly visible in the this compound-treated sample lane but absent or significantly fainter in the DMSO control lane.[2]
-
Cell Viability Assay
This protocol quantifies the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, SK-MEL-3).
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays).
-
Plate reader capable of measuring luminescence or absorbance.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of the compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[12][13] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.[12][14]
Materials:
-
Cells expressing the target protein, PDE3A.
-
This compound and DMSO control.
-
PBS supplemented with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Ultracentrifuge.
-
Reagents and equipment for Western blotting.
-
Anti-PDE3A antibody.
Protocol:
-
Cell Treatment: Treat two populations of cells, one with this compound at a saturating concentration and one with DMSO, for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating:
-
Aliquot the cell suspension into different PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PDE3A remaining at each temperature point by Western blot.
-
-
Data Interpretation:
-
Quantify the band intensities and normalize them to the lowest temperature point.
-
Plot the percentage of soluble PDE3A against temperature for both the this compound-treated and DMSO-treated samples.
-
Expected Result: The curve for the this compound-treated sample should show a rightward shift compared to the DMSO control, indicating thermal stabilization of PDE3A upon compound binding.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A complex puzzle: Regulation of SLFN12 RNase activity by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Velcrin-induced selective cleavage of tRNALeu(TAA) by SLFN12 causes cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Velcrin-induced selective cleavage of tRNALeu(TAA) by SLFN12 causes cancer cell death [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating (S)-BRD9500 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B)[1][2][3][4]. Its mechanism of action involves the induction of a cytotoxic protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death[2][5]. This unique mode of action makes this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. These application notes provide detailed protocols for incorporating this compound in both biochemical and cell-based HTS assays.
Mechanism of Action Signaling Pathway
This compound acts as a "molecular glue," stabilizing the interaction between PDE3A and SLFN12. This complex formation is cytotoxic to cancer cells that co-express both proteins.
Figure 1: this compound signaling pathway.
Data Presentation
Quantitative data from HTS assays utilizing this compound as a control should be summarized for clear interpretation and comparison.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PDE3A | 10 | Biochemical Inhibition Assay[1][3][4][6] |
| PDE3B | 27 | Biochemical Inhibition Assay[1][3][4][6] |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (nM) | Assay Type |
| SK-MEL-3 | 1.0 | Cell Viability Assay[1] |
| HeLa | 1.6 | Cell Viability Assay[1] |
Table 3: HTS Assay Quality Control Metrics
| Assay Type | Parameter | Value | Description |
| Biochemical PDE3A Inhibition | Z'-factor | ≥ 0.5 | A measure of assay robustness and dynamic range.[7] |
| Signal-to-Background | ≥ 10 | The ratio of the signal from the uninhibited enzyme to the background signal. | |
| Cell-Based PPI | Z'-factor | ≥ 0.5 | Indicates a high-quality assay suitable for screening.[7] |
| Signal Window | ≥ 5 | The difference between the means of the positive and negative controls. |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for PDE3A Inhibitors
This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of PDE3A. The assay measures the displacement of a fluorescently labeled cAMP tracer from the PDE3A active site.
Experimental Workflow:
Figure 2: Biochemical HTS workflow.
Materials:
-
Recombinant human PDE3A
-
Fluorescently labeled cAMP tracer
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds or control compounds (including a concentration gradient of this compound) into the microplate wells.
-
Enzyme Addition: Add 5 µL of PDE3A enzyme solution (final concentration ~0.5 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of the fluorescently labeled cAMP substrate solution (final concentration ~2 nM) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (this compound) and negative (DMSO) controls. Determine IC50 values for active compounds by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based High-Throughput Screening for Inducers of the PDE3A-SLFN12 Interaction
This protocol utilizes a protein-fragment complementation assay (PCA) to identify compounds that induce the interaction between PDE3A and SLFN12 in living cells.
Experimental Workflow:
Figure 3: Cell-based HTS workflow.
Materials:
-
A human cancer cell line co-expressing PDE3A and SLFN12 (e.g., HeLa, SK-MEL-3) stably transfected with PCA constructs (e.g., PDE3A fused to one fragment of a reporter protein and SLFN12 fused to the complementary fragment).
-
Cell culture medium and supplements.
-
This compound (positive control).
-
A non-inducing PDE3 inhibitor (e.g., trequinsin) as a negative control.
-
DMSO (vehicle control).
-
384-well, clear-bottom, white microplates.
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add test compounds and controls (including a concentration gradient of this compound) to the cell plates.
-
Incubation: Incubate the plates for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Detection: Measure the reconstituted reporter protein signal (e.g., luminescence or fluorescence) using a plate reader.
Data Analysis: Normalize the signal to cell viability if necessary. Calculate the fold induction of the reporter signal for each compound relative to the DMSO control. Determine EC50 values for active compounds.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful incorporation of this compound into high-throughput screening campaigns. The biochemical assay is suitable for identifying direct inhibitors of PDE3A, while the cell-based assay is specifically designed to discover compounds that function through the novel mechanism of inducing the PDE3A-SLFN12 protein-protein interaction. Proper implementation of these protocols, including rigorous quality control, will enable the identification of promising new therapeutic candidates.
References
- 1. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assay.dev [assay.dev]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: (S)-BRD9500 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-BRD9500. The information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active small molecule that functions as a molecular glue. Its primary mechanism of action is to induce and stabilize a protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This induced complex is cytotoxic to cancer cells that co-express both PDE3A and SLFN12.[1][2] The formation of the PDE3A-SLFN12 complex leads to the activation of SLFN12's latent RNase activity, resulting in the degradation of specific tRNAs and subsequent inhibition of protein synthesis, ultimately leading to apoptosis.
Q2: Is the cytotoxic effect of this compound dependent on the inhibition of PDE3A's phosphodiesterase activity?
No, the cancer cell-killing effect of this compound is independent of the inhibition of PDE3A's phosphodiesterase activity.[2] While this compound is a potent inhibitor of PDE3A and PDE3B, its cytotoxic effect is mediated through the formation of the PDE3A-SLFN12 complex.[1] In fact, other potent PDE3 inhibitors that do not induce this complex formation are not cytotoxic to sensitive cancer cells.
Q3: What are the key determinants of a cell line's sensitivity to this compound?
The primary determinants of sensitivity to this compound are the expression levels of both PDE3A and SLFN12.[2][3] Cell lines that co-express high levels of both proteins are generally sensitive to the compound, while cells lacking sufficient expression of either protein are resistant.[3] You can consult public databases such as the Cancer Cell Line Encyclopedia (CCLE) or The Cancer Genome Atlas (TCGA) to check the expression levels of PDE3A and SLFN12 in your cell line of interest.[4][5][6]
Q4: What are the potential off-target effects of this compound?
As a PDE3 inhibitor, this compound has the potential to cause off-target effects related to the physiological functions of PDE3A and PDE3B. PDE3A is expressed in the heart and platelets, and its inhibition can lead to cardiovascular effects.[2] PDE3B is found in adipose tissue and is involved in metabolic processes. While this compound's primary anti-cancer activity is independent of PDE inhibition, these off-target effects should be considered, especially in in vivo studies.
Q5: How can I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[1] It is recommended to store the stock solution at -20°C or -80°C and to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
Issue: My cells are not responding to this compound, or the dose-response curve is not as expected.
This is a common issue that can arise from several factors. The following guide will help you troubleshoot unexpected results in your cell viability assays.
Troubleshooting Steps:
-
Verify PDE3A and SLFN12 Expression: The most critical factor for this compound sensitivity is the co-expression of PDE3A and SLFN12.
-
Check for Compound Inactivity: Ensure that the compound is active and properly prepared.
-
Action: Use a new vial of this compound or test the activity of your current stock on a known sensitive positive control cell line (e.g., HeLa, SK-MEL-3).[1] Prepare fresh dilutions for each experiment.
-
-
Optimize Assay Conditions: The parameters of your cell viability assay can significantly impact the results.
-
Action:
-
Cell Seeding Density: Ensure a consistent and optimal cell number is plated.
-
Incubation Time: A 72-hour incubation is often used, but this may need optimization for your specific cell line.[3]
-
Assay Type: Consider the principle of your viability assay (e.g., metabolic activity vs. membrane integrity). Some assays may be more susceptible to interference from the compound.
-
-
-
Investigate Potential Resistance Mechanisms: If you have confirmed target expression and compound activity, your cells may have intrinsic or acquired resistance.
-
Action: While specific resistance mutations for this compound are not yet widely documented, mutations in PDE3A or SLFN12 that prevent complex formation could confer resistance.[7]
-
Logical Workflow for Troubleshooting Cell Viability Assays:
Caption: Troubleshooting workflow for unexpected cell viability results.
Issues with PDE3A-SLFN12 Co-Immunoprecipitation (Co-IP)
Issue: I cannot detect the this compound-induced interaction between PDE3A and SLFN12.
Co-IP experiments to detect induced protein-protein interactions can be challenging. This guide provides steps to troubleshoot common issues.
Troubleshooting Steps:
-
Confirm Protein Expression: Ensure that both PDE3A and SLFN12 are expressed in the cell lysate.
-
Optimize Lysis Conditions: The lysis buffer composition is critical for preserving the induced protein complex.
-
Action: Use a mild lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) and avoid harsh detergents like SDS.[8] Ensure protease and phosphatase inhibitors are included.
-
-
Antibody Selection and Validation: The antibodies used for IP and Western blotting are crucial for success.
-
Action:
-
IP Antibody: Use an antibody that is validated for immunoprecipitation and recognizes an epitope on PDE3A that is accessible when in the complex.
-
Western Blot Antibody: Ensure the antibody for detecting SLFN12 is sensitive and specific.
-
-
-
Include Proper Controls: Appropriate controls are essential for interpreting Co-IP results.
-
Action:
-
Negative Control: Perform the Co-IP in the absence of this compound to show that the interaction is compound-dependent.
-
Isotype Control: Use a non-specific IgG of the same isotype as your IP antibody to control for non-specific binding to the beads.[10]
-
Positive Control: If possible, use a cell line known to exhibit a robust this compound-induced PDE3A-SLFN12 interaction.
-
-
-
Optimize Incubation and Washing Steps:
-
Action:
-
Incubation Time: An 8-hour treatment with this compound has been shown to be effective, but this may require optimization.[1]
-
Washing: Use a wash buffer that is stringent enough to reduce background but not so harsh that it disrupts the specific interaction.
-
-
Experimental Workflow for PDE3A-SLFN12 Co-IP:
Caption: A typical workflow for a Co-IP experiment with this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PDE3A | 10 nM | [1] |
| PDE3B | 27 nM | [1] | |
| EC50 | SK-MEL-3 | 1.0 nM | [1] |
| HeLa | 1.6 nM | [1] |
Table 2: In Vivo Activity of this compound in SK-MEL-3 Xenograft Model
| Dosage | Administration | Outcome | Reference |
| 10 mg/kg | Orally, twice daily | Tumor growth inhibition | [1] |
| 20 mg/kg | Orally, twice daily | Tumor growth inhibition | [1] |
| 50 mg/kg | Orally, once daily | Strongest antitumor activity | [1] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the dose-response curve to determine the EC50 value.[11]
Co-Immunoprecipitation (Co-IP) of PDE3A and SLFN12
Objective: To detect the this compound-induced interaction between PDE3A and SLFN12.
Methodology:
-
Cell Treatment: Plate cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for 8 hours.[1]
-
Cell Lysis: Wash cells with cold PBS and lyse with a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional but Recommended): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add an anti-PDE3A antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-SLFN12 antibody to detect the co-immunoprecipitated protein.
Signaling Pathway
Caption: The signaling pathway of this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive transcriptomic analysis of cell lines as models of primary tumors across 22 tumor types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
troubleshooting (S)-BRD9500 solubility and precipitation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-BRD9500. This guide is designed to address common issues related to solubility and precipitation that may arise during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the isomer of BRD9500 and is often used as an experimental control. BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3), with IC50 values of 10 nM and 27 nM for PDE3A and PDE3B, respectively[1][2]. Its mechanism of action involves inducing the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12)[3][4]. This induced protein-protein interaction leads to apoptosis (programmed cell death) in cancer cells that express both PDE3A and SLFN12[3][4].
Q2: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO). For in vivo applications, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been described for the racemate BRD9500[1][2][5].
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What is the cause and how can I prevent it?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS or cell culture media) is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment once the highly solubilizing DMSO is diluted. To prevent this, it is recommended to prepare a high-concentration stock solution in DMSO and then perform a rapid serial dilution in your pre-warmed aqueous medium while vortexing to ensure immediate and uniform dispersion[6][7].
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to minimize off-target effects. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental samples) in all experiments to account for any effects of the solvent itself[7].
Data Presentation
Table 1: Solubility of this compound and BRD9500 in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | ≥ 5 mg/mL (17.16 mM) | May require sonication to fully dissolve.[5] |
| BRD9500 | DMSO | 50 mg/mL (171.63 mM) | May require sonication.[1][2] |
| BRD9500 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.58 mM) | For in vivo use.[1][2] |
| BRD9500 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.58 mM) | For in vivo use.[1] |
| BRD9500 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.58 mM) | For in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Medium
This protocol provides a method to minimize precipitation when diluting a DMSO stock of this compound into an aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing. If necessary, briefly sonicate the solution in a water bath.
-
-
Serial Dilution:
-
Pre-warm the desired cell culture medium to 37°C.
-
Perform a serial dilution of the high-concentration stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. It is recommended to perform the dilution rapidly while vortexing the medium to ensure quick and even distribution of the compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of pre-warmed medium.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals). If the solution is clear, it is ready to be added to your cells.
-
Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Protocol 2: Cell Viability Assay using MTT
This protocol describes a colorimetric assay to determine cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) and Western Blotting for PDE3A-SLFN12 Interaction
This protocol details the procedure to detect the this compound-induced interaction between PDE3A and SLFN12.
Materials:
-
Cells expressing PDE3A and SLFN12
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-PDE3A antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the anti-SLFN12 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for Co-IP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (S)-BRD9500 Inactivity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inactivity of (S)-BRD9500 in various assays. As the inactive enantiomer of the potent PDE3A inhibitor (R)-BRD9500, this compound serves as an essential negative control to ensure that observed biological effects are due to on-target activity of its active counterpart.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the enantiomer of (R)-BRD9500, a potent and selective inhibitor of phosphodiesterase 3A (PDE3A).[1][2][3] Enantiomers are stereoisomers that are mirror images of each other. In many cases, only one enantiomer (the eutomer, in this case (R)-BRD9500) is biologically active, while the other (the distomer, this compound) is significantly less active or inactive. Therefore, this compound is used as a negative control in experiments to demonstrate that the observed cellular phenotype is a direct result of the inhibition of the intended target by (R)-BRD9500 and not due to off-target effects or the compound's general chemical structure.
Q2: How does the active enantiomer, (R)-BRD9500, exert its effect?
A2: (R)-BRD9500 is a molecular glue that induces and stabilizes an interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][4] This ternary complex formation leads to the killing of cancer cells that express sufficient levels of both proteins.[4][5]
Q3: What is the expected outcome when using this compound in an assay?
A3: In any assay designed to measure the on-target effects of (R)-BRD9500, this compound is expected to be inactive. This includes biochemical assays measuring PDE3A enzymatic activity, target engagement assays confirming binding to PDE3A in cells, and functional assays measuring downstream consequences of PDE3A-SLFN12 complex formation, such as cancer cell death.
Q4: Can this compound have any biological activity?
A4: While this compound is expected to be inactive against PDE3A, it is crucial to recognize that it may interact with other off-target proteins. Profiling both enantiomers against a broad panel of targets is a best practice to fully characterize their selectivity and ensure that any differential effects observed in phenotypic screens can be confidently attributed to the on-target activity of (R)-BRD9500.
Troubleshooting Guides
Problem: I am observing a significant effect with this compound in my cell viability assay.
-
Possible Cause 1: Off-target effects. The observed phenotype may be due to an interaction of this compound with a protein other than PDE3A.
-
Troubleshooting Step: Use additional, structurally unrelated PDE3A inhibitors and their corresponding inactive analogs, if available, to see if the phenotype is recapitulated. Perform proteome-wide target deconvolution studies, such as CETSA-MS, to identify potential off-targets for both enantiomers.
-
-
Possible Cause 2: Compound purity or identity. The this compound sample may be contaminated with the active (R)-enantiomer or could be mislabeled.
-
Troubleshooting Step: Verify the identity and purity of your this compound sample using analytical methods such as chiral chromatography and mass spectrometry.
-
-
Possible Cause 3: Assay artifact. The observed effect may be due to non-specific effects of the compound at high concentrations, such as aggregation or cytotoxicity unrelated to a specific protein interaction.
-
Troubleshooting Step: Test a range of concentrations for both enantiomers. Ensure that the observed effect with (R)-BRD9500 occurs at a much lower concentration than any non-specific effects seen with this compound. Include a vehicle control (e.g., DMSO) to account for solvent effects.
-
Problem: I don't see a difference between (R)-BRD9500 and this compound in my target engagement assay.
-
Possible Cause 1: Assay sensitivity. The assay may not be sensitive enough to detect the difference in binding affinity between the two enantiomers.
-
Troubleshooting Step: Optimize the assay conditions. For a Cellular Thermal Shift Assay (CETSA), ensure the heat challenge temperature is optimized to be on the steep part of the protein melting curve. For a NanoBRET assay, ensure the tracer and target protein concentrations are optimal for detecting competition.
-
-
Possible Cause 2: High compound concentration. Using excessively high concentrations of both compounds may lead to non-specific binding or saturation of the signal, masking the difference in potency.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations for both enantiomers to determine their respective potencies (e.g., IC50 or EC50).
-
-
Possible Cause 3: The chosen assay is not suitable for detecting stereospecific binding.
-
Troubleshooting Step: Consider alternative target engagement assays. If using an indirect readout, switch to a direct binding assay like CETSA or NanoBRET.
-
Quantitative Data Summary
The following table summarizes the expected activities of (R)-BRD9500 and this compound in various assays. The data for (R)-BRD9500 is based on published literature, while the values for this compound represent the expected outcome for an effective negative control.
| Assay Type | Target/Cell Line | (R)-BRD9500 Activity | This compound (Expected Activity) | Reference |
| Biochemical Assay | PDE3A | IC50: 10 nM | > 10,000 nM | [2][3] |
| PDE3B | IC50: 27 nM | > 10,000 nM | [2][3] | |
| Cell Viability Assay | SK-MEL-3 | EC50: 1.3 nM | No significant effect | [1] |
| HeLa | EC50: 1.6 nM | No significant effect | [1] | |
| Target Engagement (Cellular) | PDE3A | Potent engagement (e.g., low nM EC50) | No significant engagement | N/A (Expected) |
| PDE3A-SLFN12 Complex Formation | HeLa | Induces complex formation at 10 µM | No complex formation | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for PDE3A Target Engagement
This protocol is designed to verify the direct binding of (R)-BRD9500 to PDE3A in intact cells and to confirm the lack of binding of this compound. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing PDE3A (e.g., HeLa or SK-MEL-3)
-
(R)-BRD9500 and this compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against PDE3A
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of (R)-BRD9500, this compound, or DMSO for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. An initial experiment should be performed to determine the optimal temperature that results in partial denaturation of PDE3A in the vehicle-treated sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize the protein concentration for all samples. Analyze the levels of soluble PDE3A by SDS-PAGE and Western blotting using a PDE3A-specific antibody.
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble PDE3A as a function of temperature. A positive result for (R)-BRD9500 will show a rightward shift in the melting curve compared to the DMSO control, indicating stabilization. This compound should not cause a significant shift in the melting curve.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Complex Formation
This protocol aims to confirm that (R)-BRD9500, but not this compound, induces the formation of the PDE3A-SLFN12 complex in cells.
Materials:
-
HeLa cells (which endogenously express PDE3A and SLFN12)
-
(R)-BRD9500 and this compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer
-
Anti-PDE3A antibody for immunoprecipitation
-
Anti-SLFN12 and anti-PDE3A antibodies for Western blotting
-
Protein A/G magnetic beads
-
Secondary antibodies for detection
Procedure:
-
Cell Treatment: Plate HeLa cells and allow them to adhere. Treat the cells with 10 µM (R)-BRD9500, 10 µM this compound, or DMSO for 8 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in sample buffer. Analyze the input lysates and the immunoprecipitated samples by Western blotting. Probe one blot with an anti-SLFN12 antibody and another with an anti-PDE3A antibody (to confirm successful IP).
-
Expected Outcome: In the samples treated with (R)-BRD9500, a band for SLFN12 should be detected in the PDE3A immunoprecipitate, indicating complex formation.[4] This band should be absent or significantly reduced in the DMSO and this compound treated samples.
Visualizations
Caption: Experimental workflow to confirm the on-target activity of (R)-BRD9500 and inactivity of this compound.
Caption: Signaling pathway of (R)-BRD9500-induced cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing (R)-BRD9500 Concentration for Effective Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of (R)-BRD9500 for effective experimental control.
Clarification on (S)-BRD9500 vs. (R)-BRD9500
It is important to note that This compound is the inactive isomer of BRD9500 and is typically used as a negative experimental control. [1] The biologically active form is (R)-BRD9500 , which is commonly referred to as simply BRD9500.[2] This guide focuses on optimizing the concentration of the active (R)-isomer for effective outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (R)-BRD9500?
(R)-BRD9500 is a potent and selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[3][4][5][6] Its primary mechanism for inducing cancer cell death involves promoting the formation of a complex between PDE3A and Schlafen family member 12 (SLFN12).[7] This induced protein-protein interaction is cytotoxic to cancer cells that express high levels of both PDE3A and SLFN12.[7] The formation of this complex leads to the activation of SLFN12's RNase activity, which is required for the cytotoxic response.[5]
Q2: What is a good starting concentration for in vitro experiments?
The optimal concentration of (R)-BRD9500 will vary depending on the cell line and the specific experimental endpoint. Based on published data, a good starting point for cell viability assays is in the low nanomolar range. For mechanistic studies, such as inducing the PDE3A-SLFN12 complex, a higher concentration may be required.
Q3: How should I prepare and store (R)-BRD9500?
For long-term storage, (R)-BRD9500 powder should be stored at -20°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2][8] For in vivo studies, the DMSO stock can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 or EC50 values between experiments | Reagent variability (lot-to-lot differences in compound or cells). Inconsistent cell seeding density. Pipetting errors during serial dilutions. | Ensure consistent sourcing and lot numbers for (R)-BRD9500. Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Low or no activity in cell-based assays despite potency in biochemical assays | Poor cell permeability. Efflux of the compound by cellular pumps. Low expression of PDE3A or SLFN12 in the cell line. | Increase the incubation time to allow for better compound uptake. Co-incubate with a known efflux pump inhibitor. Confirm the expression levels of PDE3A and SLFN12 in your cell line via Western blot or qPCR, as their co-expression is a predictive biomarker for sensitivity.[7] |
| Compound precipitation in culture medium | The concentration of (R)-BRD9500 exceeds its solubility in the aqueous medium. | Visually inspect wells for precipitates. If observed, lower the final concentration. Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and consistent across all conditions. |
| High background signal in assays | Contaminated reagents. Non-specific binding. | Prepare fresh buffers and reagents. Include appropriate controls, such as vehicle-only and cells treated with the inactive this compound isomer. |
| Unexpected cytotoxicity at low concentrations | High sensitivity of the cell line to PDE3 inhibition. Off-target effects. | Perform a detailed dose-response curve to identify a non-toxic concentration range for your specific cell line. If off-target effects are suspected, consider using structurally different PDE3 inhibitors as controls. |
Quantitative Data Summary
The following tables summarize key quantitative data for (R)-BRD9500 from published studies.
Table 1: In Vitro Potency of (R)-BRD9500
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PDE3A | 10 nM | [3][4][5][6] |
| IC50 | PDE3B | 27 nM | [3][4][6][8] |
| EC50 (Cell Viability) | SK-MEL-3 | 1 nM | [2][4][8] |
| EC50 (Cell Viability) | HeLa | 1.6 nM | [4][8] |
Table 2: In Vivo Dosing of (R)-BRD9500 in a Mouse Xenograft Model (SK-MEL-3)
| Dose | Frequency | Administration Route | Outcome | Reference |
| 10 mg/kg | Twice Daily (2QD) | Oral | Inhibition of tumor growth | [4] |
| 20 mg/kg | Twice Daily (2QD) | Oral | Inhibition of tumor growth | [4] |
| 50 mg/kg | Once Daily (QD) | Oral | Strongest antitumor activity | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of (R)-BRD9500 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of (R)-BRD9500.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin, or MTT).
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: Co-Immunoprecipitation to Detect PDE3A-SLFN12 Interaction
-
Cell Treatment: Treat cells (e.g., HeLa) with the desired concentration of (R)-BRD9500 (e.g., 10 µM) or vehicle control for a specified time (e.g., 8 hours).[4][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against PDE3A overnight at 4°C. Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against PDE3A and SLFN12, followed by incubation with appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of (R)-BRD9500 in sensitive cancer cells.
Caption: A typical workflow for optimizing (R)-BRD9500 concentration in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 6. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
potential off-target effects of (S)-BRD9500
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of (S)-BRD9500. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from BRD9500?
This compound is the inactive enantiomer of BRD9500.[1] BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3), with IC50 values of 10 nM and 27 nM for PDE3A and PDE3B, respectively.[2][3][4][5] The on-target activity of BRD9500 involves inducing a cytotoxic interaction between PDE3A and Schlafen family member 12 (SLFN12) in cancer cells.[6] As the inactive isomer, this compound is intended to serve as a negative control in experiments to help researchers distinguish on-target from potential off-target effects of BRD9500.[1]
Q2: Why am I observing a phenotype in my experiment when using this compound, which is supposed to be inactive?
Observing a biological effect with an inactive control compound like this compound suggests potential off-target interactions. Off-target effects occur when a compound binds to and modulates the activity of proteins other than the intended target.[7] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.[7]
Q3: What are the common strategies to investigate potential off-target effects of a small molecule like this compound?
A multi-faceted approach is recommended to identify and validate potential off-target effects. Key strategies include:
-
Dose-Response Analysis: Perform experiments across a wide range of concentrations. Off-target effects often manifest at higher concentrations than on-target effects.[7]
-
Use of Structurally Unrelated Compounds: Compare the effects of this compound with other compounds that target the same pathway but have different chemical scaffolds.[8]
-
Target Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the phenotype disappears, it suggests the effect was mediated by that off-target.[7]
-
Biochemical Screening: Screen this compound against a panel of purified proteins, such as kinases or other enzymes, to identify direct binding interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement within intact cells by measuring changes in protein thermal stability upon compound binding.[7]
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity with this compound treatment. | Off-target engagement of an essential cellular protein. | 1. Perform a dose-response curve to determine the concentration at which toxicity occurs. 2. Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) at various concentrations. 3. Screen for apoptosis or necrosis markers (e.g., caspase activation, LDH release). |
| Phenotype observed with this compound is similar to that of the active compound, BRD9500. | 1. Contamination of the this compound sample with the active (R)-enantiomer. 2. A shared off-target between both enantiomers. | 1. Verify the enantiomeric purity of your this compound sample using chiral chromatography. 2. Investigate potential off-targets common to both molecules through proteomic or genomic approaches. |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Perform target expression analysis (e.g., Western blot, qPCR) for suspected off-targets in the different cell lines. 2. Correlate the expression levels with the observed phenotype. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Add a detection reagent to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of potential off-targets by this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Analysis: Analyze the amount of the protein of interest in the supernatant using methods like Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Controls
This guide addresses potential issues when a negative control compound, specifically (S)-BRD9500, exhibits an unexpected effect in an experimental setting.
Frequently Asked Questions (FAQs)
Question: Why is my this compound control showing an effect?
Answer:
An unexpected effect from your this compound control can arise from several factors. A crucial initial point to verify is the intended target of your experiment. Commercially available information indicates that BRD9500 is not a BRD9 inhibitor, but rather a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3][4] The (S)-enantiomer, this compound, is marketed as the inactive isomer and experimental control for the active (R)-enantiomer of BRD9500.[5]
Therefore, the effect you are observing might be due to one of the following reasons:
-
Misidentified Target: You may be observing an effect related to the inhibition of PDE3, not BRD9.
-
Off-Target Effects: At higher concentrations, even inactive enantiomers can exhibit off-target effects.[6]
-
Enantiomeric Impurity: The this compound sample may contain a small amount of the active (R)-enantiomer.
-
Compound Degradation or Contamination: The compound may have degraded or been contaminated with an active substance.
-
Cellular Context: Your specific cell line or experimental system may be unusually sensitive to slight modulations of PDE3 or other unforeseen off-targets.
Troubleshooting Guide
1. Confirm the Target of BRD9500
-
Issue: The primary reason for the unexpected effect is likely a misunderstanding of the compound's target. BRD9500 is a PDE3 inhibitor, not a BRD9 inhibitor.
-
Recommendation: Review your experimental hypothesis and confirm whether the intended pathway is regulated by BRD9 or PDE3. If your goal is to study BRD9, you will need to acquire a validated BRD9 inhibitor and its corresponding inactive control.
2. Review Experimental Concentration
-
Issue: High concentrations of a control compound can lead to non-specific or off-target effects.
-
Recommendation: Perform a dose-response curve with this compound to determine if the observed effect is concentration-dependent. Compare this to the dose-response of the active (R)-enantiomer. The separation in potency should be significant. For instance, the EC50 for this compound in HeLa cells is reported to be greater than 1000 nM, while the active enantiomer is potent in the low nanomolar range.[1][5]
3. Check for Enantiomeric Purity
-
Issue: The this compound compound may be contaminated with the active (R)-BRD9500.
-
Recommendation: Contact the supplier to obtain the certificate of analysis (CoA) detailing the enantiomeric purity of your batch. If possible, have the purity independently verified.
4. Use Appropriate Controls
-
Issue: Lack of appropriate controls makes it difficult to interpret the results.
-
Recommendation:
-
If the intended target is BRD9, use a well-characterized BRD9 inhibitor like I-BRD9 and a structurally similar, inactive control compound.[7][8]
-
Include a positive control (the active (R)-BRD9500) in your experiments to have a direct comparison for the activity of the (S)-enantiomer.
-
Always include a vehicle-only control (e.g., DMSO).
-
Data Summary
The following table summarizes the reported activities of the (R) and (S) enantiomers of BRD9500.
| Compound | Target | Reported IC50/EC50 | Cell Lines Tested | Reference |
| (R)-BRD9500 | PDE3A | IC50: 10 nM | HeLa, SK-MEL-3 | [1][2] |
| PDE3B | IC50: 27 nM | [1][2] | ||
| SK-MEL-3 viability | EC50: 1 nM | [1] | ||
| HeLa viability | EC50: 1.6 nM | [1] | ||
| This compound | PDE3A | EC50: > 1000 nM | HeLa | [5] |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of a compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of your compounds (this compound, (R)-BRD9500, and a validated BRD9 inhibitor if needed) in the appropriate cell culture medium.
-
Include a vehicle-only control (e.g., DMSO concentration matched to the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control.
-
Plot the normalized values against the compound concentration (log scale) and fit a dose-response curve to determine the IC50/EC50 values.
-
Visualizations
Caption: Troubleshooting workflow for an unexpected effect from a control compound.
Caption: Simplified PDE3 signaling pathway, the target of BRD9500.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
improving the reproducibility of experiments with (S)-BRD9500
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving (S)-BRD9500.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected cell viability results.
-
Question: My cell viability assays with this compound are showing high variability between replicates or lower potency than expected. What could be the cause?
-
Answer: Inconsistent cell viability results can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Solubility of this compound:
-
This compound has limited aqueous solubility. Ensure the compound is fully dissolved. It is soluble in DMSO at concentrations up to 50 mg/mL.[1]
-
Use high-quality, fresh DMSO. Hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly impact the solubility of this compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Sonication may be required. If you observe any precipitation in your stock solution, gentle warming and/or sonication can aid dissolution.[2]
-
-
Cell Culture Conditions:
-
Cell Density: The efficacy of some anti-cancer drugs can be dependent on cell density. High cell confluence at the time of treatment can lead to reduced drug response.[3][4] It is crucial to maintain consistent cell seeding densities across experiments. We recommend seeding cells so they are in the logarithmic growth phase and reach 80-90% confluency at the end of the experiment.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and response to treatments. Regularly test your cell lines for mycoplasma contamination.
-
-
Experimental Parameters:
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound are cell-line dependent. A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific cell model.[5][6][7]
-
Lot-to-Lot Variability: While less common with synthetic small molecules than with biologics, lot-to-lot variability can still occur.[8][9][10] If you suspect this is an issue, it is advisable to test a new lot against a previously validated one.
-
-
Issue 2: Difficulty detecting the this compound-induced PDE3A-SLFN12 interaction.
-
Question: I am unable to detect the interaction between PDE3A and SLFN12 by co-immunoprecipitation (co-IP) after treating cells with this compound. What are the possible reasons?
-
Answer: Detecting this specific protein-protein interaction is a key readout for this compound activity. Here are some troubleshooting steps:
-
Suboptimal Treatment Conditions:
-
Concentration and Incubation Time: For HeLa cells, treatment with 10 µM this compound for 8 hours has been shown to stabilize the PDE3A-SLFN12 interaction.[2] These conditions may need to be optimized for your cell line.
-
Cell Lysis: Ensure your lysis buffer is appropriate for co-IP experiments and does not disrupt the protein-protein interaction. A milder lysis buffer, such as one containing NP-40 or Triton X-100, is often preferred over harsher buffers like RIPA for co-IP.[11]
-
-
Co-Immunoprecipitation Protocol:
-
Antibody Selection: Use antibodies validated for immunoprecipitation. The choice of antibody targeting either PDE3A or SLFN12 can impact the efficiency of the pull-down.
-
Washing Steps: While washing is necessary to reduce background, overly stringent wash conditions can disrupt the interaction between PDE3A and SLFN12. Consider reducing the salt concentration or the number of washes.
-
Controls: Include proper controls in your experiment:
-
Isotype Control: An antibody of the same isotype as your IP antibody that is not specific to your target protein to check for non-specific binding to the beads.
-
Beads-Only Control: To identify proteins that bind non-specifically to the agarose/magnetic beads.[11]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of phosphodiesterase 3A (PDE3A) and PDE3B. It acts as a "molecular glue," inducing and stabilizing the interaction between PDE3A and Schlafen family member 12 (SLFN12). This induced protein complex leads to cancer cell death.[2][12]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated potent activity in biomarker-positive cell lines, including the HeLa (cervical cancer) and SK-MEL-3 (melanoma) cell lines.[2][13] The expression levels of both PDE3A and SLFN12 are predictive biomarkers for sensitivity to this compound.[14]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (PDE3A) | 10 nM | N/A | [2][13][14] |
| IC50 (PDE3B) | 27 nM | N/A | [2][13][14] |
| EC50 (Cell Viability) | 1.6 nM | HeLa | [2] |
| EC50 (Cell Viability) | 1 nM | SK-MEL-3 | [2] |
| Co-IP Concentration | 10 µM | HeLa | [2] |
| Co-IP Incubation Time | 8 hours | HeLa | [2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Co-Immunoprecipitation (Co-IP) and Western Blot
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with 10 µM this compound or vehicle control for 8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-PDE3A or anti-SLFN12 antibody (or an isotype control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody for the protein you are probing for (the one not used for the IP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Cell Density and Intratumoral Heterogeneity in Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
dealing with batch-to-batch variability of (S)-BRD9500
Technical Support Center: BRD9 Degraders
Important Note on Compound Naming: The compound (S)-BRD9500 is an experimental control for BRD9500, a phosphodiesterase 3 (PDE3) inhibitor. It is not a degrader of Bromodomain-containing protein 9 (BRD9). This guide focuses on potent and selective BRD9 PROTAC® degraders , which function by inducing the degradation of the BRD9 protein. We address common issues, including batch-to-batch variability, for these targeted protein degraders.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter when using a new or different batch of a BRD9 degrader.
Q1: My new batch of BRD9 degrader shows significantly lower or no degradation of BRD9. What should I do?
A1: This is a common issue that can stem from compound integrity, experimental setup, or cellular context. Follow these troubleshooting steps:
-
Verify Compound Integrity:
-
Solubility and Stability: Ensure the compound is fully dissolved. Aggregates or precipitates will lead to inaccurate concentrations and poor results. Confirm the stability of the compound in your specific cell culture media.[1]
-
Storage: Confirm the compound was stored correctly (typically at -20°C or -80°C as a dessicated solid or in a DMSO stock). Avoid repeated freeze-thaw cycles.
-
-
Review Experimental Parameters:
-
Concentration (The "Hook Effect"): At excessively high concentrations, PROTACs can form non-productive binary complexes with either BRD9 or the E3 ligase, reducing degradation efficiency.[2][3] Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and observe if you are in the range of the "hook effect".[4]
-
Treatment Time: Degradation is time-dependent. A new batch may have slightly different kinetics. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time point for maximal degradation (Dmax).
-
-
Check Cellular Factors:
-
E3 Ligase Expression: BRD9 degraders commonly recruit E3 ligases like VHL or Cereblon (CRBN).[5] The expression level of the necessary E3 ligase can vary between cell lines or change with cell passage number.[2] Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line via Western blot.
-
A logical workflow for troubleshooting this issue is outlined below.
References
Mitigating Degradation of (S)-BRD9500 in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of (S)-BRD9500 in solution. The following information is based on best practices and manufacturer recommendations to ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation in my solution?
A1: Visual indicators of degradation can include precipitation, phase separation, or a change in the color of the solution. If you observe any of these changes, it is recommended to prepare a fresh solution. For in vivo experiments, it is always best to use a freshly prepared working solution on the same day.[1]
Q2: How should I store my this compound stock solution to minimize degradation?
A2: Proper storage is crucial for maintaining the stability of your this compound stock solution. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For optimal long-term stability, store the stock solution at -80°C.
Q3: What are the recommended storage durations for this compound solutions at different temperatures?
A3: The recommended storage periods for this compound solutions vary by temperature. Adhering to these guidelines will help ensure the compound's integrity.
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Q4: My this compound has precipitated out of solution. What should I do?
A4: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] However, if the precipitate does not readily go back into solution, it is advisable to prepare a fresh batch to ensure accurate experimental concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
A common solvent for preparing a stock solution of this compound is DMSO.[2][3]
-
Objective: To prepare a concentrated stock solution for subsequent dilution into working solutions.
-
Materials: this compound powder, DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3433 mL of DMSO to 1 mg of this compound).[2]
-
If necessary, use sonication to ensure the compound is fully dissolved.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
-
Preparation of Working Solutions for In Vivo Experiments
For in vivo studies, it is critical to use a freshly prepared working solution on the day of the experiment.[1] Below are several recommended solvent formulations.
-
Protocol 1:
-
Protocol 2:
-
Protocol 3:
Visual Guides
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Recommended workflow for preparing this compound solutions.
References
best practices for handling (S)-BRD9500 to maintain inactivity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling (S)-BRD9500 to ensure its stability and maintain its inactive state for use as a negative control in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered inactive?
This compound is the (S)-isomer of BRD9500.[1][2] The racemate, BRD9500, is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3), specifically targeting PDE3A and PDE3B.[3][4][5] The biological activity of BRD9500 is attributed to the (R)-isomer, which induces a cytotoxic interaction between PDE3A and SLFN12 in cancer cells.[6][7] The (S)-isomer does not exhibit this activity and is therefore used as a negative control to demonstrate the on-target effects of the active (R)-isomer.
Q2: How should I store solid this compound?
Solid this compound should be stored in a dry and dark environment.[8] For long-term storage, it is recommended to keep it at -20°C.[4][9] For shorter periods, 4°C is acceptable.[4][9]
Q3: What is the best way to prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[8] To prepare a stock solution, dissolve the solid compound in high-purity DMSO. If needed, sonication can be used to aid dissolution.[9] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store the aliquots at -20°C or -80°C.[3][9]
Q4: Can I use a stock solution that has been stored for a while?
The stability of stock solutions depends on the storage temperature. When stored at -20°C, the solution should be used within one month.[1][3][9] For longer-term storage of up to six months, -80°C is recommended.[1][3][9] Always inspect the solution for any signs of precipitation before use.
Q5: How do I prepare this compound for in vivo studies?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3][10] A common formulation involves a multi-step process:
-
Start with a concentrated stock solution in DMSO.
-
Sequentially add co-solvents such as PEG300, Tween-80, and finally saline or corn oil.[3]
-
Ensure the solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication may be used to redissolve the compound.[3][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution during freezing. | Gently warm the vial and vortex or sonicate to redissolve the compound. Always centrifuge the vial before opening to collect all the liquid. |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Improper storage leading to degradation. 3. Inaccurate pipetting of the viscous DMSO stock. | 1. Use single-use aliquots of the stock solution.[3] 2. Ensure the solid compound and stock solutions are stored at the correct temperatures and protected from light.[4][8][9] 3. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. |
| Working solution for in vivo studies is cloudy or has precipitates | The compound has poor solubility in the final aqueous vehicle. | Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step.[3] Preparing the solution fresh is highly recommended.[3][10] If issues persist, consider adjusting the solvent ratios. |
Data Summary
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[9] |
| 4°C | Up to 2 years[9] | |
| In Solvent (DMSO) | -20°C | Up to 1 month[1][3][9] |
| -80°C | Up to 6 months[1][3][9] |
Solubility and Formulation
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | May require sonication.[9] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil.[3] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 291.33 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[3][9]
Signaling Pathway of the Active Isomer (R)-BRD9500
Caption: Mechanism of action for (R)-BRD9500 and the role of this compound as a negative control.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for preparing this compound for in vitro experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of (S)-BRD9500 and (R)-BRD9500: Unraveling Stereospecificity in PDE3A Modulation
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the enantiomers of the potent phosphodiesterase 3 (PDE3) modulator, BRD9500. This document provides a detailed comparison of the (S)- and (R)-enantiomers of BRD9500, supported by experimental data, to elucidate the critical role of stereochemistry in its mechanism of action for cancer cell killing.
Introduction
BRD9500 is a potent and orally active modulator of phosphodiesterase 3 (PDE3), demonstrating significant antitumor activity.[1][2][3] Its mechanism of action involves the induction of a neomorphic protein interaction between PDE3A and Schlafen family member 12 (SLFN12), leading to cancer cell death.[2][4] As a chiral molecule, BRD9500 exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. Understanding the biological activity of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing off-target effects. This guide presents a comparative analysis of (S)-BRD9500 and (R)-BRD9500, highlighting the profound stereoselectivity of its biological function.
Comparative Biological Activity
Experimental evidence robustly demonstrates that the biological activity of BRD9500 resides exclusively in its (R)-enantiomer. The (S)-enantiomer has been shown to be inactive.[4] This stark difference underscores the highly specific nature of the interaction between the active compound and its target proteins.
Data Summary
| Parameter | (R)-BRD9500 | This compound |
| PDE3A Inhibition (IC50) | 10 nM[1][2][3][5] | Inactive[4] |
| PDE3B Inhibition (IC50) | 27 nM[1][2][3][5] | Inactive |
| SK-MEL-3 Cell Viability (EC50) | 1 nM[1][6] | Inactive[4] |
| HeLa Cell Viability (EC50) | 1.6 nM[1] | Inactive |
| PDE3A-SLFN12 Interaction | Stabilizes interaction[1][6] | No effect |
| In Vivo Antitumor Activity | Active in melanoma xenograft model[4][6][7] | Not reported (presumed inactive) |
Mechanism of Action: A Stereospecific Interaction
The antitumor effect of (R)-BRD9500 is contingent upon its ability to induce and stabilize the interaction between PDE3A and SLFN12.[1][2][3][5] This ternary complex formation is a key event that triggers downstream signaling leading to apoptosis in susceptible cancer cell lines. The inactivity of the (S)-enantiomer strongly suggests that the specific three-dimensional arrangement of atoms in the (R)-configuration is essential for productive binding to the PDE3A-SLFN12 interface.
Figure 1: Stereospecific mechanism of action of BRD9500 enantiomers.
Experimental Protocols
The following are summaries of key experimental protocols used to differentiate the activity of (S)- and (R)-BRD9500.
Cell Viability Assay
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: SK-MEL-3 or HeLa cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or (R)-BRD9500 for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The resulting data is normalized to vehicle-treated controls, and EC50 values are calculated using non-linear regression analysis.
Figure 2: Workflow for the cell viability assay.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
Objective: To assess the ability of the compounds to stabilize the interaction between PDE3A and SLFN12 in cells.
-
Cell Lysis: HeLa cells, potentially overexpressing tagged versions of PDE3A and SLFN12, are treated with this compound, (R)-BRD9500, or a vehicle control for a specified time.[1][6] The cells are then lysed in a suitable buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged PDE3A). The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein (e.g., V5-tagged SLFN12) is detected by Western blotting using an appropriate antibody (e.g., anti-V5).[1][6]
Figure 3: Workflow for the co-immunoprecipitation experiment.
Conclusion
The comparative analysis of this compound and (R)-BRD9500 unequivocally demonstrates that the potent anti-cancer activity of this molecular scaffold is stereospecific to the (R)-enantiomer. (R)-BRD9500 effectively inhibits PDE3A and PDE3B, stabilizes the PDE3A-SLFN12 complex, and induces cancer cell death at nanomolar concentrations. In contrast, this compound is inactive in these assays. This profound stereoselectivity highlights the precise structural requirements for inducing the neomorphic protein interaction that underlies the therapeutic effect. For researchers in drug discovery and development, these findings emphasize the critical importance of stereochemistry in drug design and underscore the utility of the inactive enantiomer, this compound, as a valuable negative control for in vitro and in vivo studies to ensure that the observed biological effects are specifically due to the intended mechanism of the active (R)-enantiomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of BRD9500 Isomers: Unraveling Stereospecificity in PDE3A-SLFN12 Molecular Glue Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the BRD9500 isomers, focusing on their differential ability to inhibit phosphodiesterase 3A (PDE3A) and induce the formation of the PDE3A-Schlafen 12 (SLFN12) complex, a novel anti-cancer mechanism. Experimental data is presented to highlight the critical role of stereochemistry in the activity of this molecular glue.
BRD9500 has emerged as a promising anti-cancer agent by uniquely functioning as a molecular glue. It induces a neomorphic protein-protein interaction between PDE3A and SLFN12, leading to apoptosis in cancer cells expressing both proteins. BRD9500 is a chiral molecule, and understanding the in vitro activity of its individual enantiomers is crucial for optimizing its therapeutic potential.
Data Presentation: Quantitative Comparison of BRD9500 Isomers
The following tables summarize the key in vitro performance metrics of the active (R)-enantiomer (BRD9500) and its inactive (S)-enantiomer.
| Compound | Target | IC50 (nM) [1][2][3][4] |
| (R)-BRD9500 | PDE3A | 10 |
| PDE3B | 27 | |
| (S)-BRD9500 | PDE3A | ~5000* |
*Estimated based on the reported 500-fold lower potency compared to the (R)-enantiomer.[5]
| Compound | Cell Line | EC50 (nM) [1] |
| (R)-BRD9500 | HeLa | 1.6 |
| SK-MEL-3 | 1.3 | |
| This compound | HeLa | >1000 |
| SK-MEL-3 | >1000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway induced by the active BRD9500 isomer and a typical experimental workflow for comparing the in vitro activities of the isomers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
(S)-BRD9500: A Differentiated PDE3 Inhibitor with a Novel Anticancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
(S)-BRD9500 is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that stands apart from traditional PDE3 inhibitors like milrinone and cilostazol. While it shares the core mechanism of inhibiting PDE3 enzymes, its unique biological activity, particularly its anticancer effects, stems from a distinct mode of action. This guide provides a comprehensive comparison of this compound with other PDE3 inhibitors, supported by available experimental data and detailed methodologies.
Distinguishing Features of this compound
The primary differentiator for this compound is its ability to induce cancer cell death through a novel mechanism that is not a feature of other known PDE3 inhibitors. Instead of solely relying on the downstream effects of increased cyclic adenosine monophosphate (cAMP) levels, this compound acts as a molecular glue, stabilizing the interaction between PDE3A and Schlafen family member 12 (SLFN12).[1] This induced protein-protein interaction is cytotoxic to cancer cells that express both PDE3A and SLFN12.[2][3] In contrast, traditional PDE3 inhibitors like cilostazol and milrinone can paradoxically rescue cancer cells from the cytotoxic effects of BRD9500's precursor, DNMDP.[1][3]
Performance Comparison: this compound vs. Other PDE3 Inhibitors
Quantitative data for a direct comparison of this compound with other PDE3 inhibitors is summarized below. It is important to note that while BRD9500 is described as selective for PDE3 in a PDE panel, comprehensive public data on its inhibitory activity against a full panel of PDE enzymes is not available.[4]
Biochemical Potency
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE3A | 10 | [5][6] |
| PDE3B | 27 | [5][6] | |
| Milrinone | PDE3 | Ki: ~660 | [7] |
| Cilostazol | PDE3 | IC50: ~900 (human platelets) | [8] |
Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | SK-MEL-3 (Melanoma) | Viability | 1 | [5] |
| HeLa (Cervical Cancer) | Viability | 1.6 | [5] | |
| Milrinone | Not reported for anticancer activity | - | - | - |
| Cilostazol | Not reported for anticancer activity | - | - | - |
Signaling Pathways and Experimental Workflows
PDE3 Signaling and the Unique Mechanism of this compound
The diagrams below, generated using the DOT language, illustrate the canonical PDE3 signaling pathway and the distinct mechanism of action of this compound.
Experimental Workflow: PDE Inhibition Assay
The following diagram illustrates a typical workflow for a biochemical assay to determine the potency of PDE3 inhibitors.
Experimental Protocols
PDE Inhibition Assay (Biochemical)
This protocol is a generalized procedure for determining the IC50 values of compounds against PDE3 enzymes using a fluorescence polarization-based assay.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human PDE3A or PDE3B enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound, milrinone) in DMSO and then dilute further in the assay buffer.
-
-
Assay Procedure :
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Add the diluted PDE3 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction (if necessary, depending on the assay kit) and measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis :
-
The fluorescence polarization signal is inversely proportional to the amount of cAMP hydrolyzed.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol describes a general method to confirm the interaction between PDE3A and SLFN12 induced by this compound in a cellular context.
-
Cell Culture and Treatment :
-
Culture a suitable human cancer cell line known to express PDE3A and SLFN12 (e.g., HeLa or SK-MEL-3).
-
Treat the cells with this compound at an effective concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).[5]
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Immunoprecipitation :
-
Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for either PDE3A or a tag on an overexpressed SLFN12 (e.g., anti-V5).[5]
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis :
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against PDE3A and SLFN12 (or the V5-tag) to detect the co-immunoprecipitated proteins.
-
An enhanced band for the co-precipitated protein in the this compound-treated sample compared to the control indicates an induced interaction.
-
In Vivo Antitumor Activity
This compound has demonstrated antitumor activity in a mouse xenograft model of melanoma.
| Compound | Animal Model | Dosing | Outcome | Reference |
| This compound | SK-MEL-3 Xenograft (mice) | 10, 20 mg/kg (twice daily, oral) or 50 mg/kg (once daily, oral) | Dose-dependent tumor growth inhibition; strongest activity at 50 mg/kg. Well-tolerated. | [5] |
Conclusion
This compound represents a significant departure from traditional PDE3 inhibitors. Its potent and selective inhibition of PDE3A and PDE3B, combined with a novel anticancer mechanism of action involving the stabilization of the PDE3A-SLFN12 protein complex, positions it as a promising therapeutic candidate for cancers expressing these two proteins. While other PDE3 inhibitors like milrinone and cilostazol have established roles in cardiovascular medicine, their utility in oncology is not supported by a similar mechanism. Further research, including the public release of a comprehensive PDE selectivity panel for this compound, will be crucial for a more complete understanding of its off-target profile and for fully realizing its therapeutic potential. The distinct biology of this compound underscores the potential for developing novel cancer therapies by modulating protein-protein interactions.
References
- 1. Abstract 5880: Small-molecule modulators of PDE3/SLFN12 to kill cancer cells (2018) | Timothy A. Lewis | 1 Citations [scispace.com]
- 2. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-BRD9500 as a Negative Control in Cellular Assays
For researchers in pharmacology and drug development, the use of appropriate controls is fundamental to validating the specificity of a compound's biological activity. This guide provides a comparative overview of (S)-BRD9500, the inactive enantiomer of the potent phosphodiesterase 3 (PDE3) inhibitor BRD9500, against its active counterpart and a vehicle control. The data presented herein underscores the importance of stereochemistry in drug-target interactions and establishes this compound as a reliable negative control for studying the cellular effects of BRD9500.
Introduction to BRD9500 and its Enantiomers
BRD9500 is a selective inhibitor of PDE3A and PDE3B, enzymes that play a crucial role in regulating intracellular signaling pathways. The primary mechanism of action for the cytotoxic effects of BRD9500 in certain cancer cell lines involves the compound-induced interaction between PDE3A and Schlafen family member 12 (SLFN12). This ternary complex formation leads to a downstream cascade resulting in cell death.
BRD9500 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-BRD9500 and this compound. As is common with chiral drugs, the biological activity resides primarily in one enantiomer. In the case of BRD9500, the (R)-enantiomer is the active form, while the (S)-enantiomer is largely inactive. This stark difference in activity makes this compound an ideal negative control to ensure that the observed cellular effects are due to the specific inhibition of PDE3 and the subsequent pathway activation, rather than off-target effects or general compound toxicity.
Comparative Efficacy in Cellular Viability Assays
Cell viability assays are a cornerstone for assessing the cytotoxic effects of a compound. In the context of BRD9500, these assays demonstrate a significant difference in the activity of the two enantiomers.
Table 1: Comparative Activity of BRD9500 Enantiomers in Cancer Cell Line Viability
| Compound | Target Cell Line | Assay Type | Endpoint | Result |
| (R)-BRD9500 | HeLa, SK-MEL-3 | MTT Assay | Cell Viability | Potent decrease in cell viability |
| This compound | HeLa, SK-MEL-3 | MTT Assay | Cell Viability | Minimal to no effect on cell viability |
| Vehicle Control (e.g., DMSO) | HeLa, SK-MEL-3 | MTT Assay | Cell Viability | No significant change in cell viability |
Note: The (R)-enantiomer of a close analog to BRD9500 has been shown to be 200-500 times more active than the (S)-enantiomer in cell viability assays, highlighting the significant stereochemical dependence of this class of compounds.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa or SK-MEL-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of (R)-BRD9500, this compound, or the vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid solvent toxicity). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mechanism of Action: Co-Immunoprecipitation of PDE3A and SLFN12
To confirm that the cytotoxic activity of (R)-BRD9500 is due to the induced interaction between PDE3A and SLFN12, a co-immunoprecipitation (Co-IP) experiment is performed. This assay will demonstrate that only the active enantiomer facilitates this protein-protein interaction.
Table 2: Enantiomer-Specific Induction of PDE3A-SLFN12 Interaction
| Treatment | Antibody for Immunoprecipitation | Protein Detected by Western Blot | Expected Result |
| (R)-BRD9500 | Anti-PDE3A | SLFN12 | SLFN12 is co-immunoprecipitated with PDE3A |
| This compound | Anti-PDE3A | SLFN12 | No significant co-immunoprecipitation of SLFN12 |
| Vehicle Control | Anti-PDE3A | SLFN12 | No co-immunoprecipitation of SLFN12 |
| Isotype Control IgG | Isotype Control IgG | SLFN12 | No co-immunoprecipitation of SLFN12 |
Co-Immunoprecipitation Protocol
-
Cell Lysis: Treat cells expressing both PDE3A and SLFN12 with (R)-BRD9500, this compound, or vehicle for a specified time (e.g., 4-8 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SLFN12 antibody to detect the co-immunoprecipitated protein.
Visualizing the Scientific Rationale
The following diagrams illustrate the signaling pathway and the experimental logic behind using this compound as a negative control.
References
(S)-BRD9500: A Validated Inactive Control for PDE3A Modulator (R)-BRD9500
For researchers in pharmacology and drug discovery, the use of proper negative controls is paramount to ensure the specificity of experimental findings. In the context of studying the effects of the potent phosphodiesterase 3A (PDE3A) modulator, (R)-BRD9500, its stereoisomer, (S)-BRD9500, serves as a critical, albeit inactive, control compound.
(R)-BRD9500 is a well-characterized small molecule that exhibits potent, SLFN12-dependent anticancer activity.[1][2] Its mechanism of action involves inducing a neomorphic protein-protein interaction between PDE3A and SLFN12, leading to the degradation of the latter and subsequent cancer cell death. The activity of BRD9500 is highly stereospecific, with the (R)-enantiomer being the biologically active form.
Comparison of Enantiomer Activity
Experimental data from the seminal publication by Lewis et al. demonstrates the stereochemical dependence of this class of compounds. While a direct side-by-side comparison of the (R) and (S) enantiomers of BRD9500 (referred to as compound 30 in the publication) is not explicitly shown, the authors state that for a series of related analogs, the biological activity resides in the (R)-enantiomer. For the closely related precursor, the (R)-enantiomer was found to be 200-500 times more active than the (S)-enantiomer in cell viability assays. This strongly supports the use of this compound as an inactive control for in vitro and in vivo studies aimed at elucidating the specific effects of (R)-BRD9500.
| Compound | Target | IC50 (nM) | Cell Viability EC50 (nM) | Reference |
| (R)-BRD9500 | PDE3A | 10 | 1.6 (HeLa), 1 (SK-MEL-3) | [2] |
| This compound | PDE3A | >10,000 (inferred) | Inactive (inferred) | Inferred from Lewis et al. |
Mechanism of Action and Experimental Workflow
The signaling pathway initiated by (R)-BRD9500 involves its binding to PDE3A, which then acts as a molecular glue to recruit SLFN12, leading to its degradation and subsequent apoptosis of cancer cells.
Figure 1. Signaling pathway of (R)-BRD9500.
The experimental workflow to validate the differential activity of the enantiomers typically involves a cell viability assay.
Figure 2. Workflow for cell viability assay.
Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: Cancer cell lines known to be sensitive to (R)-BRD9500 (e.g., HeLa, SK-MEL-3) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of (R)-BRD9500 and this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to determine the EC50 values for each compound.
By demonstrating a significant difference in the EC50 values between (R)-BRD9500 and this compound, with the latter showing no significant effect at relevant concentrations, researchers can confidently attribute the observed biological effects to the specific activity of the (R)-enantiomer. This validation is crucial for the rigorous interpretation of experimental results and the advancement of research into PDE3A modulators as potential cancer therapeutics.
References
Assessing the Purity and Identity of (S)-BRD9500: A Comparative Guide
For researchers in drug discovery and development, ensuring the purity and identity of a chemical probe is paramount for reproducible and reliable experimental results. This guide provides a comparative assessment of (S)-BRD9500, a stereoisomer of the potent phosphodiesterase 3 (PDE3) inhibitor BRD9500, against its racemic counterpart and outlines key experimental protocols for its characterization.
This compound is utilized as an experimental control in studies involving BRD9500.[1] The parent compound, BRD9500, acts as a "molecular glue," inducing an interaction between PDE3A and Schlafen family member 12 (SLFN12). This induced proximity activates the RNase activity of SLFN12, leading to the degradation of transfer RNA (tRNA) and subsequent inhibition of protein synthesis, ultimately resulting in cancer cell death. Given the stereospecific nature of many small molecule-protein interactions, verifying the enantiomeric purity of this compound is critical.
Comparison of Purity and Identity Specifications
This table summarizes the available purity and identity data for racemic BRD9500. While a specific Certificate of Analysis for this compound was not publicly available, a typical purity for a chirally separated compound is expected to be high. For the purpose of this guide, we will assume a purity of >99% for this compound.
| Feature | This compound (Assumed) | Racemic BRD9500 (Vendor 1) | Racemic BRD9500 (Vendor 2) |
| Purity (by HPLC) | >99% | >98%[2] | 99.46%[3] |
| Molecular Formula | C₁₅H₁₈FN₃O₂ | C₁₅H₁₈FN₃O₂ | C₁₅H₁₈FN₃O₂ |
| Molecular Weight | 291.33 g/mol | 291.33 g/mol | 291.32 g/mol |
| Appearance | White to off-white solid | Solid | Solid |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO |
Experimental Protocols for Purity and Identity Assessment
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of this compound by separating it from any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation, starting with a gradient of 5% to 95% acetonitrile over 15 minutes.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Enantiomeric Purity Determination by Chiral HPLC
This method is crucial for confirming the identity and enantiomeric excess of this compound, ensuring it is not contaminated with the (R)-enantiomer. The following is a proposed method based on the successful separation of similar pyridazinone compounds.[4]
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
This compound sample
-
Racemic BRD9500 standard
-
HPLC-grade hexane
-
HPLC-grade ethanol
-
HPLC-grade isopropanol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol (e.g., 80:20 v/v). The ratio may need to be optimized for best resolution.
-
Sample Preparation: Dissolve the this compound sample and the racemic BRD9500 standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar amylose-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: First, inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers. Then, inject the this compound sample to confirm its retention time matches one of the enantiomer peaks and to quantify the percentage of the other enantiomer, if any.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
The sample is ionized using ESI in positive ion mode.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured. The expected [M+H]⁺ for C₁₅H₁₈FN₃O₂ is approximately 292.14.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BRD9500 and the experimental workflow for assessing the purity and identity of this compound.
Caption: PDE3A-SLFN12 Signaling Pathway.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-BRD9500 and (R)-BRD9500 Efficacy in PDE3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activities of the (S) and (R) enantiomers of BRD9500 against phosphodiesterase 3 (PDE3), a key enzyme in cellular signaling. The data presented herein is intended to assist researchers in selecting the appropriate molecule for their studies and to provide context for the development of novel PDE3 modulators.
Introduction
BRD9500 is a potent and orally active inhibitor of phosphodiesterase 3 (PDE3) with demonstrated antitumor activity.[1] It functions as a "molecular glue," inducing a cytotoxic complex between PDE3A and the protein Schlafen 12 (SLFN12).[2][3][4] This guide focuses on the comparative inhibitory potency of the two enantiomers of BRD9500, (S)-BRD9500 and (R)-BRD9500.
Comparative Inhibitory Activity
The inhibitory potency of (R)-BRD9500 and the contrasting inactivity of this compound are clearly demonstrated by their respective half-maximal inhibitory concentrations (IC50) and cell-based effective concentrations (EC50). (R)-BRD9500, also referred to as BRD9500, is a potent inhibitor of both PDE3A and PDE3B isoforms.[1] In contrast, this compound is utilized as an experimental control due to its lack of significant inhibitory activity.[5]
| Compound | Target | IC50 (nM) | Cell Line | EC50 (nM) |
| (R)-BRD9500 | PDE3A | 10 | HeLa | 1.6 |
| PDE3B | 27 | SK-MEL-3 | 1.0 | |
| This compound | PDE3A / PDE3B | >1000 (inferred) | HeLa | >1000 |
Table 1: Comparative IC50 and EC50 values for (R)-BRD9500 and this compound. The IC50 values for (R)-BRD9500 highlight its potent enzymatic inhibition of PDE3A and PDE3B. The significantly higher EC50 value for this compound in HeLa cells indicates its ineffectiveness as an inhibitor in a cellular context.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of compounds against PDE3A and PDE3B, based on established methodologies.
Biochemical Assay for PDE3A/B Inhibition
This assay measures the ability of a test compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by the PDE3 enzyme.
Materials:
-
Recombinant human PDE3A or PDE3B enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 0.015% Triton X-100)
-
Test compounds (this compound and (R)-BRD9500) dissolved in DMSO
-
96-well or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the PDE3A or PDE3B enzyme to the working concentration in cold Assay Buffer.
-
Reaction Setup: Add the diluted test compounds and the diluted enzyme solution to the microplate wells.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add the fluorescently labeled cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes).
-
Termination and Reading: Terminate the reaction (if necessary, depending on the assay format) and measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing enzyme and substrate but no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination of BRD9500 enantiomers.
Signaling Pathway
(R)-BRD9500 exerts its cytotoxic effects not merely by inhibiting PDE3's enzymatic activity but by inducing a novel protein-protein interaction. This mechanism of action is depicted below.
Caption: (R)-BRD9500 induced PDE3A-SLFN12 signaling pathway.
The binding of (R)-BRD9500 to PDE3A facilitates the formation of a ternary complex with SLFN12.[2][3][4] This induced proximity activates the latent RNase function of SLFN12, leading to the cleavage of specific tRNAs. The resulting disruption of protein synthesis ultimately triggers cancer cell death.
Conclusion
The enantiomers of BRD9500 exhibit a stark difference in their biological activity. (R)-BRD9500 is a potent inhibitor of PDE3 and a powerful inducer of the PDE3A-SLFN12 complex, leading to cancer cell death. In contrast, this compound is largely inactive and serves as a valuable negative control for in vitro and in vivo studies. This pronounced stereospecificity underscores the precise structural requirements for interaction with the PDE3A-SLFN12 interface and provides a clear rationale for the exclusive use of the (R)-enantiomer in therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Publication: Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase [helixbiostructures.com]
- 3. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
(S)-BRD9500 as a Molecular Glue: A Guide to its Role in PDE3A-SLFN12 Complex Formation
Contrary to preventing interaction, extensive experimental data reveals that (S)-BRD9500, a potent analog of the phosphodiesterase 3 (PDE3) inhibitor DNMDP, acts as a "molecular glue" that induces and stabilizes the binding of PDE3A to the Schlafen family member 12 (SLFN12) protein. This induced protein-protein interaction is the critical mechanism through which this compound and related compounds exert their cancer cell-killing effects. This guide compares the activity of this compound with other PDE3A modulators and details the experimental evidence for its mode of action.
Comparison of PDE3A Modulators
The key distinction among PDE3A inhibitors lies in their ability to induce the formation of the cytotoxic PDE3A-SLFN12 complex. While compounds like this compound and DNMDP are potent inducers of this interaction, other classical PDE3 inhibitors such as trequinsin and cilostazol fail to do so and can even competitively block this effect.[1] This difference in activity is not strictly correlated with their PDE3 enzymatic inhibition, highlighting a neomorphic activity for the molecular glue compounds.[2][3]
| Compound | Type | PDE3A IC50 (nM) | PDE3B IC50 (nM) | HeLa Cell EC50 (nM) | PDE3A-SLFN12 Complex Induction |
| This compound ((R)-30) | Molecular Glue | 10 | 27 | 1.6 | Yes |
| DNMDP | Molecular Glue | 25 | 100 | 6.9 | Yes |
| Trequinsin | Non-Inducing Inhibitor | Potent (not specified) | Potent (not specified) | >10,000 | No |
| Cilostazol | Non-Inducing Inhibitor | Potent (not specified) | Potent (not specified) | Inactive | No |
Table 1: Comparative activities of various PDE3A modulators. This compound and DNMDP show strong correlation between their biochemical inhibition (IC50) and their cellular cytotoxicity (EC50) in cells expressing PDE3A and SLFN12. In contrast, compounds like Trequinsin are potent PDE3 inhibitors but lack cytotoxic activity and do not induce complex formation. Data compiled from multiple sources.[1][4][5]
Experimental Evidence and Protocols
The induction of the PDE3A-SLFN12 complex by this compound and its analogs has been demonstrated through several key experimental techniques.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a foundational technique used to demonstrate protein-protein interactions within a cell. Experiments have shown that when cells expressing both PDE3A and SLFN12 are treated with this compound or DNMDP, an antibody targeting PDE3A can successfully pull down SLFN12, confirming their interaction. This interaction is not observed in untreated cells or in cells treated with non-inducing inhibitors like trequinsin.
Detailed Protocol for Co-Immunoprecipitation:
-
Cell Culture and Treatment: HeLa cells, which endogenously express PDE3A, are transfected with a plasmid expressing SLFN12 fused with a V5 epitope tag. The cells are then treated with the compound of interest (e.g., 10 µM this compound) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a gentle lysis buffer (e.g., containing 0.5% Triton X-100 with protease and phosphatase inhibitors) to release cellular proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-PDE3A antibody) overnight at 4°C. Protein A/G magnetic beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., anti-V5 antibody to detect SLFN12-V5) and the "bait" protein (anti-PDE3A) to confirm a successful pulldown. A clear band for SLFN12-V5 in the this compound-treated sample indicates complex formation.[4]
Biolayer Interferometry (BLI)
Biolayer interferometry provides quantitative data on the kinetics and affinity of protein-protein interactions in real-time. This technique has been used to measure the effect of DNMDP on the binding between purified PDE3A and SLFN12 proteins.
BLI Experimental Data:
Studies using BLI have demonstrated that DNMDP significantly enhances the binding affinity between the catalytic domain of PDE3A and SLFN12.[6]
-
Without DNMDP: The dissociation constant (Kd) for the PDE3A-SLFN12 interaction was measured to be 320 nM .[6]
-
With DNMDP (10 µM): The presence of DNMDP increased the association rate and decreased the dissociation rate, resulting in a much stronger binding affinity with a Kd of 65 nM .[6]
-
With Trequinsin (10 µM): In contrast, the non-inducing inhibitor trequinsin was shown to inhibit the binding between PDE3A and SLFN12.[6]
Detailed Protocol for Biolayer Interferometry:
-
Protein Preparation: Purified, biotinylated catalytic domain of PDE3A (PDE3ACAT) is used as the "ligand," and purified full-length SLFN12 is used as the "analyte."
-
Sensor Loading: Streptavidin biosensor tips are loaded with the biotinylated PDE3ACAT.
-
Experiment Setup: The experiment is run in a high-salt buffer (e.g., 500 mM NaCl) to minimize non-specific binding.
-
Association/Dissociation: The loaded biosensors are dipped into wells containing SLFN12 with either DMSO (control), DNMDP, or trequinsin to measure the association phase. They are then moved to buffer-only wells to measure the dissociation phase.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).[6]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
The diagram below illustrates how this compound functions as a molecular glue. It binds to the catalytic pocket of PDE3A, creating a new interface that recruits SLFN12. The formation of this ternary complex activates the RNase function of SLFN12, leading to cell death.[2][6]
Caption: this compound acts as a molecular glue to induce the PDE3A-SLFN12 complex, leading to apoptosis.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps in a co-immunoprecipitation experiment designed to test for compound-induced protein-protein interactions.
Caption: Workflow of a Co-IP experiment to detect PDE3A-SLFN12 interaction.
References
- 1. Structure of PDE3A–SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of PDE3A-SLFN12 complex and structure-based design for a potent apoptosis inducer of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-BRD9500: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of (S)-BRD9500, a potent phosphodiesterase 3 (PDE3) inhibitor. While a specific Safety Data Sheet (SDS) for this compound was not publicly accessible, the following procedures are based on established best practices for the disposal of small molecule inhibitors and hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The full toxicological properties of many research compounds are often not fully known. Therefore, treating them as potentially hazardous is a prudent measure.
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, a fume hood is recommended. |
Operational Disposal Plan for this compound
The disposal of this compound, like other chemical waste, should follow a structured plan that emphasizes segregation, proper containment, and clear labeling to prevent accidental mixing of incompatible substances and to ensure compliant disposal.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management.
-
Solid Waste: Collect any solid this compound, such as unused or expired compound, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including residual amounts in experimental vessels, should be collected in a separate, leak-proof container designated for hazardous liquid waste. The container must be chemically compatible with the solvent used (e.g., glass for most organic solvents).
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated solid hazardous waste container.
Step 2: Container Management and Labeling
Properly containing and labeling chemical waste is essential for safety and regulatory compliance.
| Container Type | Labeling Requirements | Storage Guidelines |
| Solid Waste Container | "Hazardous Waste," "this compound," and the accumulation start date. | Keep sealed when not in use. Store in a designated satellite accumulation area. |
| Liquid Waste Container | "Hazardous Waste," "this compound," the solvent(s) used, and the approximate concentration. | Keep sealed when not in use. Use secondary containment to prevent spills. Store in a designated satellite accumulation area. |
Step 3: Storage and Accumulation
Hazardous waste must be stored safely in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be near the point of generation and under the control of laboratory personnel.
-
Segregation: Incompatible waste streams should be stored separately to prevent dangerous reactions.
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in the laboratory.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste containers.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This can lead to environmental contamination and potential legal and regulatory consequences.
Experimental Protocols: Spill Cleanup
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and wipe with absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Once absorbed, carefully collect the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe with absorbent pads.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for (S)-BRD9500
(S)-BRD9500 , an isomer of the potent, orally active phosphodiesterase 3 (PDE3) inhibitor BRD9500, requires stringent handling procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Due to its high potency, researchers, scientists, and drug development professionals must adhere to established best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[3][4] This guide provides immediate, essential safety, and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[5]
Experimental Protocols: Safe Handling and Disposal
A clear and concise plan for the handling and disposal of potent compounds like this compound is essential to prevent contamination and ensure environmental safety.
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood, for all manipulations of this compound.
-
Ensure proper ventilation and negative pressure in the designated area to prevent cross-contamination.[6]
-
Assemble all necessary equipment and PPE before commencing work.
-
Minimize the quantity of the compound handled to what is immediately required.
Handling:
-
Wear the appropriate PPE at all times.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of aerosols and dust.[7] When weighing the solid form, do so within a fume hood and use a disposable weigh boat.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Conduct all manipulations of the compound within the designated handling area.
Storage:
-
Store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[8]
-
For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9][10]
-
Always keep the container tightly closed and in a dry, well-ventilated place.[7]
-
Allow the vial to warm to room temperature before opening to prevent moisture contamination.[11]
Decontamination:
-
Decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Decontaminate all reusable equipment according to established laboratory procedures.
Disposal: this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., gloves, weigh boats, pipette tips), in a designated hazardous waste container.[12] The container must be chemically compatible, in good condition, and have a secure, leak-proof lid.[12]
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[12] Include information on the quantity, date of generation, and laboratory of origin.
-
Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, segregated from incompatible materials.[12]
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. For highly potent compounds, it is best practice to collect the first three rinses.[12] After thorough rinsing, obliterate or remove the original label before disposing of the container as solid waste.[12]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[12] High-temperature incineration is the recommended disposal method for many pharmaceutical compounds. Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. escopharma.com [escopharma.com]
- 7. peptide.com [peptide.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
